1-(hydroxymethyl)cyclobutane-1-carbonitrile
Description
The exact mass of the compound 1-(Hydroxymethyl)cyclobutanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHIMDMICMIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956531-83-2 | |
| Record name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(hydroxymethyl)cyclobutane-1-carbonitrile synthesis pathway
Technical Guide: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
Part 1: Strategic Overview & Retrosynthesis
Compound Identification:
Significance in Drug Discovery: This geminally disubstituted cyclobutane scaffold serves as a critical "conformational lock" in medicinal chemistry. Unlike flexible alkyl chains, the cyclobutane ring restricts the spatial arrangement of the nitrile (hydrogen bond acceptor) and the hydroxymethyl group (hydrogen bond donor/acceptor). This motif is increasingly utilized in the design of JAK inhibitors and RORγ agonists to improve metabolic stability and receptor selectivity compared to their acyclic analogs.
Retrosynthetic Logic: The most robust pathway avoids the handling of free cyanide gas or highly toxic cyanide salts by utilizing ethyl cyanoacetate as the "masked" nitrile source. The synthesis is disconnected into two primary phases:[8][9]
-
Construction of the Strained Ring: A double alkylation (Freund-type reaction) of an active methylene compound.[1]
-
Chemoselective Reduction: Converting the ester functionality to a primary alcohol while leaving the nitrile group intact.
Figure 1: Retrosynthetic disconnection showing the conversion of acyclic precursors to the target scaffold.[1]
Part 2: Detailed Experimental Protocol
This protocol prioritizes safety and scalability, utilizing Lithium Borohydride (LiBH₄) for its superior chemoselectivity over Lithium Aluminum Hydride (LiAlH₄), which would indiscriminately reduce the nitrile to an amine.
Step 1: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate
The formation of the cyclobutane ring via double nucleophilic substitution.[1]
| Parameter | Specification |
| Reagents | Ethyl cyanoacetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), K₂CO₂ (2.5 eq) |
| Solvent | DMSO (Dimethyl sulfoxide) or DMF |
| Temperature | Ambient to 60°C |
| Yield Target | 75–85% |
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with anhydrous DMSO (5 vol). Add finely powdered Potassium Carbonate (K₂CO₃, 2.5 eq) and stir vigorously to create a suspension.
-
Addition: Add Ethyl cyanoacetate (1.0 eq) followed by 1,3-Dibromopropane (1.1 eq) dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature < 30°C using a water bath.
-
Cyclization: Heat the mixture to 60°C and stir for 12–16 hours. Monitor via TLC or GC-MS for the disappearance of the starting cyanoacetate.[1]
-
Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold water (10 vol). Extract with Ethyl Acetate (3 x 5 vol).
-
Purification: Wash the combined organics with brine, dry over MgSO₄, and concentrate. Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for the next step.
Step 2: Chemoselective Reduction to this compound
Selective reduction of the ester in the presence of a nitrile.[1]
| Parameter | Specification |
| Reagents | Ethyl 1-cyanocyclobutanecarboxylate (1.0 eq), LiBH₄ (2.0 eq) |
| Solvent | THF (Tetrahydrofuran), anhydrous |
| Temperature | 0°C to Room Temperature |
| Yield Target | 80–90% |
Protocol:
-
Activation: In a dry flask under Argon/Nitrogen, dissolve the ester intermediate (from Step 1) in anhydrous THF (10 vol). Cool to 0°C.
-
Reduction: Add Lithium Borohydride (LiBH₄, 2.0 M in THF, 2.0 eq) dropwise.
-
Expert Insight: If LiBH₄ is unavailable, generate it in situ by adding NaBH₄ (2.0 eq) and LiCl (2.0 eq) to the reaction mixture. The Lithium cation coordinates to the carbonyl oxygen, enhancing the electrophilicity of the ester, allowing reduction by the borohydride anion which is otherwise too weak for esters.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quenching (Critical): Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl or 10% Citric Acid. Caution: Vigorous hydrogen gas evolution.[1]
-
Isolation: Extract with Ethyl Acetate or DCM. The product is a polar alcohol; ensure thorough extraction.
-
Final Purification: Concentrate the organic layer. The product, This compound , is typically a viscous colorless oil.[1] It can be purified by column chromatography (Hexanes/EtOAc gradient).
Part 3: Reaction Mechanism & Logic
The success of this synthesis relies on the specific reactivity profiles of the reagents selected.
Figure 2: Mechanistic flow from acyclic precursors to the chemoselective reduction.
Why LiBH₄? Sodium Borohydride (NaBH₄) is generally too weak to reduce esters. Lithium Aluminum Hydride (LiAlH₄) is too strong and will reduce the nitrile to a primary amine (-CH₂NH₂).[1] Lithium Borohydride (LiBH₄) sits in the "Goldilocks" zone: the lithium cation acts as a Lewis acid, activating the ester carbonyl oxygen, making it susceptible to hydride attack, while the nitrile group remains kinetically inert under these conditions.
Part 4: Data Summary & Safety
Physicochemical Properties:
| Property | Value |
| Compound Name | This compound |
| CAS No. | 956531-83-2 |
| Physical State | Viscous Liquid / Low-melting solid |
| Storage | 2–8°C, Hygroscopic |
| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc |
Safety Hazards:
-
1,3-Dibromopropane: Alkylating agent; potential carcinogen.[1] Handle in a fume hood.
-
LiBH₄: Water-reactive; releases flammable hydrogen gas.[1]
-
Nitriles: While the target is stable, metabolic breakdown can release cyanide. Handle with standard PPE.
References
- Preparation of 1-hydroxymethyl cyclopropyl acetonitrile (Analogous Method). Google Patents.
- Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.
-
Lithium Borohydride Reduction of Esters . Organic Chemistry Portal. [Link][1]
Sources
- 1. EP0481320A1 - Novel cyclobutane derivatives - Google Patents [patents.google.com]
- 2. Casno:956531-83-2 [lookchem.com]
- 3. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 1374657-44-9 | Benchchem [benchchem.com]
- 6. CN111448197A - ç¨äºæ²»çä¹åèçç2-氧代-5H-è¯å¹¶å¡åå¹¶[4,3-b]å¡å¶ - Google Patents [patents.google.com]
- 7. 152922-71-9|2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile|BLD Pharm [bldpharm.com]
- 8. CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 9. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 10. 1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(Hydroxymethyl)cyclobutane-1-carbonitrile: The Gem-Disubstituted Scaffold
The following technical guide details the properties, synthesis, and pharmaceutical utility of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS 956531-83-2). This document is structured for researchers requiring actionable data on using this gem-disubstituted scaffold in drug discovery.
Technical Guide & Application Note
Executive Summary: The Structural Advantage
In modern medicinal chemistry, the transition from planar aromatic rings to saturated, three-dimensional scaffolds (
Its value lies in the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . By placing two functional groups (a nitrile and a hydroxymethyl) on the same carbon of a strained cyclobutane ring, the molecule enforces a rigid conformation on attached chains. This structural pre-organization often leads to higher binding affinity for target proteins by reducing the entropic penalty of binding.
Core Identity Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 956531-83-2 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| SMILES | N#CC1(CO)CCC1 |
| Appearance | Viscous colorless to pale yellow liquid |
| Solubility | High in DMSO, MeOH, DCM; Moderate in Water |
| Key Functionality | Orthogonal reactivity: Nucleophilic -OH and Electrophilic -CN |
Synthetic Pathways & Manufacturing
The synthesis of CAS 956531-83-2 typically follows a "Ring-First" strategy, constructing the cyclobutane core before differentiating the functional groups. The most robust industrial route involves the dialkylation of ethyl cyanoacetate followed by chemoselective reduction.
The "Ring-First" Construction (Primary Route)
This pathway avoids the handling of toxic cyclobutanone intermediates and uses readily available commodity chemicals.
Step 1: Cyclobutane Ring Formation
-
Reagents: Ethyl cyanoacetate, 1,3-dibromopropane, Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt).
-
Solvent: DMF or Ethanol.
-
Mechanism: Double nucleophilic substitution (
). The active methylene of the cyanoacetate attacks the dihalide twice to close the ring. -
Intermediate: Ethyl 1-cyanocyclobutanecarboxylate (CAS 15795-16-1).
Step 2: Chemoselective Reduction
-
Challenge: Reducing the ester to a primary alcohol without reducing the nitrile to an amine.
-
Solution: Use of Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl) .
-
Outcome: Quantitative conversion to the alcohol while preserving the nitrile.
Visualization of Synthesis
The following diagram illustrates the flow from raw materials to the target scaffold.
Figure 1: Chemoselective synthesis pathway preserving the nitrile functionality.
Detailed Experimental Protocol
Note: This protocol is adapted for laboratory-scale synthesis (10-50g scale).
Protocol: Chemoselective Reduction of Cyano-Ester
Objective: Convert Ethyl 1-cyanocyclobutanecarboxylate to this compound.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Prep: Charge the flask with Ethyl 1-cyanocyclobutanecarboxylate (15.3 g, 100 mmol) and anhydrous THF (150 mL).
-
Catalyst Addition: Add Lithium Chloride (LiCl) (8.5 g, 200 mmol) and stir until dissolved (accelerates NaBH₄).
-
Reduction: Cool the solution to 0°C. Portion-wise, add Sodium Borohydride (NaBH₄) (7.6 g, 200 mmol).
-
Critical Control Point: Gas evolution (
) will occur. Add slowly to manage pressure.
-
-
Reaction: Allow to warm to room temperature, then add Ethanol (50 mL) slowly. Stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Cool to 0°C. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Caution: Vigorous bubbling.
-
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine. Dry over
, filter, and concentrate in vacuo. -
Purification: The crude oil is often pure enough (>95%). If needed, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Reactivity & Functionalization
The utility of CAS 956531-83-2 stems from its orthogonal handles . The alcohol and nitrile groups react under different conditions, allowing for sequential functionalization.
Reactivity Map
-
Alcohol (-CH₂OH):
-
Mitsunobu Reaction: Coupling with phenols or heterocycles (e.g., attaching to a drug core).
-
Activation: Conversion to Mesylate (Ms) or Tosylate (Ts) for
displacement by amines. -
Oxidation: Conversion to aldehyde (Swern) for reductive amination.
-
-
Nitrile (-CN):
-
Hydrolysis: To primary amide or carboxylic acid (creates amino acid analogs).
-
Reduction: To primary amine (creates 1,1-bis(aminomethyl) scaffolds).
-
Cyclization: Reaction with azides to form Tetrazoles (bioisostere for carboxylic acid).
-
Figure 2: Divergent synthesis capabilities of the core scaffold.
Pharmaceutical Applications
This scaffold is primarily used to restrict the conformation of flexible chains in drug candidates.
Conformational Restriction in Kinase Inhibitors
In the development of JAK inhibitors and other kinase modulators, replacing a gem-dimethyl group or a flexible alkyl chain with a 1,1-disubstituted cyclobutane can:
-
Lock the bioactive conformation: Reducing the entropic cost of binding.
-
Block Metabolism: The cyclobutane ring is metabolically robust compared to alkyl chains susceptible to P450 oxidation.
-
Alter Vector: The bond angle of the cyclobutane (~90°) projects substituents differently than a cyclopentane (~108°) or cyclohexane (~109°), allowing fine-tuning of fit within a hydrophobic pocket.
Case Study: Hepatitis B & Antiviral Research
Recent patent literature (e.g., CN111448197A) highlights the use of CAS 956531-83-2 as a linker in 2-oxo-5H-benzopyrano[4,3-b]pyridine derivatives.
-
Mechanism: The hydroxymethyl group is activated (via Mitsunobu) to attach the cyclobutane ring to a phenolic core.
-
Role: The nitrile remains as a polar handle or is converted to an amide to interact with viral capsid proteins or polymerase active sites.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the protocols standard for aliphatic nitriles .
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed/inhaled (Nitrile). | Work in a fume hood. Do not ingest. |
| Skin/Eye Irritant | Causes irritation.[1] | Wear nitrile gloves and safety goggles. |
| Reactivity | Stable, but avoid strong oxidizers/acids. | Store in a cool, dry place. |
| Metabolism | Potential to release cyanide in vivo if metabolized. | Treat exposure as potential cyanide poisoning. |
References
-
Sunway Pharmaceutical Co. (2024). Product Analysis: this compound (CAS 956531-83-2).[2]
-
F. Hoffmann-La Roche AG. (2020). Patent CN111448197A: 2-oxo-5H-benzopyrano[4,3-b]pyridine derivatives for treating Hepatitis B.
-
PubChem Database. (2024). Compound Summary: Cyclobutane derivatives and Nitriles. National Library of Medicine.
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on 4-membered rings in medicinal chemistry).
-
Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of gem-disubstituted cyclobutanes." Organic Letters, 12(9), 1944-1947.
Sources
Introduction: The Strategic Value of a Bifunctional Cyclobutane Scaffold
An In-Depth Technical Guide to the Reactivity Profile of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable scaffolds.[1][2] Their unique, puckered three-dimensional structure offers a departure from the predominantly flat aromatic compounds that have historically dominated drug discovery, providing opportunities to improve metabolic stability, enforce specific pharmacophoric conformations, and serve as effective bioisosteres for larger cyclic or aromatic systems.[1][2][3]
This guide focuses on This compound , a bifunctional molecule that marries the strategic advantages of the cyclobutane core with two of organic chemistry's most versatile functional groups: a primary hydroxyl group and a nitrile. This combination makes it an exceptionally powerful building block for the synthesis of diverse molecular entities.[4][5] The hydroxyl group serves as a handle for introducing a wide array of functionalities through oxidation, esterification, or etherification, while the nitrile group is a gateway to primary amines, carboxylic acids, amides, and ketones. Understanding the distinct and synergistic reactivity of these two groups is paramount to unlocking the full synthetic potential of this scaffold in drug discovery and development programs.
Physicochemical Properties
A foundational understanding of a molecule's physical properties is critical for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | PubChem[6] |
| Molecular Weight | 111.14 g/mol | ChemScene[7] |
| Monoisotopic Mass | 111.06841 Da | PubChem[6] |
| XlogP (Predicted) | 0.1 | PubChem[6] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 2 | ChemScene[7] |
| Rotatable Bonds | 1 | ChemScene[7] |
Synthetic Pathways: Accessing the Core Scaffold
The synthesis of this compound can be approached through several established methodologies. A logical and scalable approach involves the cyanation of a suitable cyclobutanone precursor followed by hydroxymethylation.
A plausible synthetic workflow is outlined below:
Causality Behind Experimental Choices:
-
Step 1: Cyanohydrin Formation. Cyclobutanone is reacted with a cyanide source, typically sodium cyanide (NaCN), under acidic or bisulfite-catalyzed conditions. The use of sodium bisulfite is a classic method that generates the cyanohydrin in situ under controlled conditions, mitigating the direct handling of HCN. This reaction establishes the critical quaternary carbon center bearing both the nitrile and a hydroxyl group.
-
Step 2: Hydroxymethylation. The resulting α-hydroxynitrile is then deprotonated at the hydroxyl position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to prevent side reactions. The subsequent addition of formaldehyde (HCHO) introduces the hydroxymethyl group. This two-step sequence is a reliable method for adding a single carbon unit to a hydroxyl-bearing carbon.
The Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the orthogonal reactivity of its nitrile and hydroxyl moieties. This allows for selective manipulation of one group while preserving the other, or for concerted reactions that engage both.
Reactions of the Nitrile Group
The electron-withdrawing nature of the nitrile group makes it susceptible to nucleophilic attack and reduction.
The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can be isolated under milder conditions.
-
Expert Insight: Base-catalyzed hydrolysis is often preferred for substrates that may be sensitive to strong acid, such as those prone to carbocation rearrangements (e.g., dehydration of the alcohol).[8][9] The choice of conditions directly controls the outcome, providing access to either the primary amide or the carboxylic acid, both of which are cornerstone functional groups in medicinal chemistry.
The most significant transformation of the nitrile group is its reduction to a primary amine, yielding (1-(aminomethyl)cyclobutan-1-yl)methanol. This introduces a basic nitrogen center, a key pharmacophoric element.
-
Common Reducing Agents & Rationale:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that provides high yields. It requires anhydrous conditions and a careful workup.
-
Catalytic Hydrogenation (H₂/Raney Ni or PtO₂): A cleaner, often preferred method for industrial scale-up. It requires high pressure and specialized equipment but avoids pyrophoric reagents.
-
Borane (BH₃•THF): A milder alternative to LiAlH₄ that can sometimes offer better selectivity in complex molecules.
-
Reactions of the Hydroxyl Group
The primary hydroxyl group is a versatile nucleophile and can be readily transformed into other key functionalities.
The primary alcohol can be oxidized to an aldehyde using mild, controlled oxidizing agents or further to a carboxylic acid with stronger oxidants.
-
Reagent Selection & Control:
-
To Aldehyde: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation are the methods of choice. These reagents operate under anhydrous conditions, preventing over-oxidation to the carboxylic acid.
-
To Carboxylic Acid: Jones reagent (CrO₃/H₂SO₄), potassium permanganate (KMnO₄), or a two-step process (mild oxidation to aldehyde followed by Pinnick oxidation with NaClO₂) provides the corresponding carboxylic acid.
-
To perform Sₙ2 reactions, the hydroxyl group must first be converted into a better leaving group.[10]
-
Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the alcohol into a tosylate or mesylate, which are excellent leaving groups. This activates the carbon for substitution by a wide range of nucleophiles (e.g., azides, halides, cyanides).
-
Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol to the corresponding alkyl chloride or bromide.
Standard protocols allow for the formation of esters and ethers, which are common motifs in drug molecules.
-
Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis.
-
Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (R-X) yields an ether.
Under strong acid and heat, dehydration of the alcohol can occur.[11] Due to the strained nature of the cyclobutane ring and the formation of a primary carbocation, this reaction can be complex and may lead to ring expansion products, such as cyclopentene derivatives.[12] This pathway is generally less controlled and often avoided unless rearrangement is the desired outcome.
Application in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its ability to serve as a versatile starting point for the creation of compound libraries for high-throughput screening. The derivatives accessible from this single scaffold are of high interest in medicinal chemistry.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Hydroxymethyl)cyclopentane-1-carbonitrile [myskinrecipes.com]
- 6. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Alcohol Reactions, part 1 (21 min) | Organic Chemistry Help eMmediately [ochem.com]
- 11. chegg.com [chegg.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
1-(hydroxymethyl)cyclobutane-1-carbonitrile: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in medicinal chemistry. Its unique structural and physicochemical properties offer distinct advantages in the design of novel therapeutics. This guide focuses on 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a bifunctional building block that provides a synthetically tractable entry point into a diverse range of complex molecular architectures. We will explore its synthesis, key chemical transformations, and strategic applications, providing field-proven insights and detailed protocols to empower researchers in leveraging this valuable scaffold for the development of next-generation pharmaceuticals.
The Cyclobutane Scaffold: A Strategic Asset in Medicinal Chemistry
The incorporation of small, strained rings into drug candidates is a well-established strategy for optimizing pharmacological properties. Unlike conformationally flexible acyclic chains or larger cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation.[1] This inherent rigidity can be a significant asset for several reasons:
-
Conformational Restriction: By locking key pharmacophoric groups in a specific spatial orientation, the cyclobutane scaffold can enhance binding affinity and selectivity for a biological target.[2]
-
Improved Metabolic Stability: The replacement of metabolically labile groups (e.g., gem-dimethyl or isopropyl groups) with a cyclobutane ring can block sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile.[1]
-
Vectorial Exit from Flatland: The three-dimensional nature of the cyclobutane ring helps to increase the sp3 character of a molecule, a key trend in modern drug discovery to improve solubility, reduce off-target effects, and explore new chemical space.[3]
-
Aryl Isostere and Hydrophobic Pocket Filler: The cyclobutane unit can serve as a non-planar bioisostere for aromatic rings or effectively fill hydrophobic pockets within a protein binding site.[4]
Marketed drugs such as the HCV protease inhibitor Boceprevir and the cancer therapeutic Carboplatin successfully utilize the cyclobutane motif to achieve their desired clinical profiles, underscoring the real-world impact of this scaffold.[1][2]
Physicochemical and Structural Properties of this compound
This compound (CAS No: 956531-83-2) is a bifunctional molecule that combines the structural benefits of the cyclobutane core with two versatile and orthogonal functional groups: a primary alcohol and a nitrile. This unique combination allows for a wide array of subsequent chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [5][6] |
| Molecular Weight | 111.14 g/mol | [5] |
| CAS Number | 956531-83-2 | [5] |
| Boiling Point (Predicted) | 241.7 ± 13.0 °C | [5] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [5] |
| XlogP (Predicted) | 0.1 | [6] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
Synthesis of this compound
The synthesis of this building block is readily achievable from common starting materials. A robust and scalable approach involves a two-step sequence starting from the formation of a 1,1-disubstituted cyclobutane intermediate followed by selective functional group manipulation.
Synthetic Workflow Diagram
Caption: Synthetic route to the target building block.
Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 1-cyanocyclobutane-1-carboxylate [8][9]
-
Rationale: This step employs a classic malonic ester-type synthesis. Sodium ethoxide acts as a base to deprotonate the acidic α-carbon of ethyl cyanoacetate. The resulting nucleophilic enolate undergoes a tandem dialkylation with 1,3-dibromopropane to form the cyclobutane ring. This is a highly reliable and cost-effective method for constructing the core scaffold.
-
Procedure:
-
To a solution of sodium ethoxide (21 wt% in ethanol, 1.1 equivalents) in absolute ethanol, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
Following the addition, add 1,3-dibromopropane (1.05 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude ethyl 1-cyanocyclobutane-1-carboxylate, which can often be used in the next step without further purification.[8]
-
Step 2: Reduction to this compound
-
Rationale: The selective reduction of the ester in the presence of a nitrile is required. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, for improved safety and handling on a larger scale, a mixed hydride system such as sodium borohydride in the presence of lithium chloride can be employed, which generates a more reactive "borohydride" species in situ that effectively reduces esters.
-
Procedure (using LiAlH₄):
-
Prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flask equipped with a dropping funnel and reflux condenser under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude ethyl 1-cyanocyclobutane-1-carboxylate (1.0 equivalent) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to yield pure this compound.
-
Key Synthetic Transformations and Applications
The true value of this compound lies in its bifunctionality, which allows for diverse and sequential chemical modifications.
Caption: Key synthetic pathways from the title building block.
A. Reactions at the Hydroxymethyl Group
The primary alcohol is a versatile handle for introducing a variety of functionalities.
-
Oxidation: Controlled oxidation with reagents like pyridinium chlorochromate (PCC) yields the corresponding aldehyde, while stronger oxidizing agents like Jones reagent (CrO₃ in acetone/H₂SO₄) will produce the carboxylic acid.
-
Conversion to a Leaving Group: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine. This activated intermediate is primed for Sₙ2 displacement by a wide range of nucleophiles (e.g., azides, halides, cyanides, thiols), enabling the introduction of diverse functionalities.
-
Esterification/Etherification: Standard protocols can be used to form esters and ethers, which can be useful for pro-drug strategies or for modulating physicochemical properties like lipophilicity.
B. Reactions at the Nitrile Group
The nitrile group offers a complementary set of transformations.
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary aminomethyl group using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a key basic center, crucial for many drug-receptor interactions.
-
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group provides the corresponding carboxylic acid. This transformation is valuable for introducing an acidic pharmacophore or for subsequent amide coupling reactions.[10]
-
Hydrolysis to a Primary Amide: Partial hydrolysis under carefully controlled conditions (e.g., using certain acids or metal catalysts) can yield the primary amide, another important functional group in medicinal chemistry.
The orthogonality of these functional groups allows for a strategic, stepwise approach to building molecular complexity, making this scaffold a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies.
Case Study: Application in ACC Inhibitor Development
While direct applications of this compound in marketed drugs are not prevalent, the strategic use of the 1,1-disubstituted cyclobutane core is exemplified in recent drug discovery efforts. For instance, in the development of novel allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) for the treatment of nonalcoholic steatohepatitis (NASH), a cyclobutane fragment was utilized.[11] In this study, a dimethyl group in an initial lead compound was cyclized into a cyclobutane ring to fine-tune the orientation of a key hydrogen-bond-binding moiety. This modification, leading to compound A1 , resulted in potent ACC1 and ACC2 inhibitory activities.[11] This case highlights the causal link between the conformational constraint imposed by the cyclobutane ring and the resulting improvement in biological activity.
Handling and Safety Considerations
As with any chemical reagent, proper handling of this compound is essential.
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Wash hands thoroughly after handling.[12]
-
Hazards: While a full toxicological profile is not available, compounds containing a nitrile group should be handled with care due to the potential for release of hydrogen cyanide under acidic conditions or upon combustion.[13] Standard precautions for organic chemicals should be followed.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[13][14]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13][14]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic building block that empowers medicinal chemists to explore novel chemical space with precision and efficiency. Its rigid three-dimensional structure, combined with two versatile and orthogonal functional handles, provides a robust platform for the synthesis of conformationally constrained molecules with improved drug-like properties. As drug discovery continues to move beyond flat, aromatic systems, the demand for sp³-rich scaffolds like the cyclobutane core will undoubtedly increase. The synthetic accessibility and chemical versatility of this compound position it as a key resource for researchers aiming to tackle challenging biological targets and develop the innovative medicines of the future.
References
-
Van den Eynde, J. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
de Macédo, P. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Wang, Y. et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Cason, J. & Way, R. L. (1951). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses, 31, 25. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. PubChem. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. PubChem. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. This compound CAS#: 956531-83-2 [m.chemicalbook.com]
- 6. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CAS 30491-91-9: 1-Cyanocyclobutanecarboxylic acid [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Strategic Utilization of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Medicinal Chemistry
[1]
Executive Summary: The Geminal Effect
1-(Hydroxymethyl)cyclobutane-1-carbonitrile (CAS: 956531-83-2) is a specialized gem-disubstituted cyclobutane scaffold.[1] In modern drug discovery, it serves as a critical bioisostere for gem-dimethyl groups and quaternary carbons.[1] Its value lies in the Thorpe-Ingold effect (Gem-Dialkyl Effect) , where the cyclobutane ring enforces a specific bond angle (~88°) at the quaternary center, restricting the conformational space of attached pharmacophores.[1] This restriction often leads to increased receptor binding affinity and improved metabolic stability by blocking oxidative metabolism at the
This guide details the chemoselective synthesis, reactivity profile, and application of this scaffold, specifically addressing the challenge of reducing an ester in the presence of a reactive nitrile.
Synthetic Architecture
The synthesis of this compound hinges on the construction of the strained four-membered ring followed by a chemoselective reduction.[1] The most robust route utilizes ethyl cyanoacetate as the starting material.
The Pathway (Graphviz Visualization)
Figure 1: Synthetic route from ethyl cyanoacetate to the target scaffold via double alkylation and chemoselective reduction.[1][2][3][4][5]
Detailed Experimental Protocol
The following protocol prioritizes safety and reproducibility, specifically addressing the exothermicity of hydride reductions.
Phase 1: Cyclization (Formation of the Quaternary Center)
Objective: Synthesis of Ethyl 1-cyanocyclobutane-1-carboxylate.[1]
-
Reagents: Ethyl cyanoacetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Potassium Carbonate (2.5 eq, anhydrous), DMSO (Solvent).[1]
-
Setup: Flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer.
-
Procedure:
-
Dissolve ethyl cyanoacetate in DMSO (0.5 M concentration).
-
Add 1,3-dibromopropane.[1]
-
Add
in portions to control the exotherm (maintain temp < 50°C). Note: The reaction is driven by the formation of KBr salt. -
Stir vigorously at ambient temperature for 12–16 hours.
-
Quench: Pour mixture into ice-water. Extract with diethyl ether or MTBE.
-
Purification: Vacuum distillation is preferred over column chromatography for scale-up.[1]
-
Phase 2: Chemoselective Reduction
Objective: Reduce the ester to an alcohol without reducing the nitrile to an amine.
Critical Choice: Lithium Borohydride (
-
Reagents: Ethyl 1-cyanocyclobutane-1-carboxylate (1.0 eq),
(2.0 M in THF, 1.2 eq). -
Procedure:
-
Cool the ester solution in anhydrous THF to 0°C under
. -
Add
solution dropwise. Caution: Hydrogen gas evolution.[1] -
Allow to warm to room temperature and stir for 4 hours.
-
Monitoring: Monitor by TLC or GC-MS. The disappearance of the ester carbonyl stretch (~1735
) and retention of the nitrile stretch (~2240 ) in IR confirms the transformation. -
Workup: Quench carefully with saturated
(aq). Extract with Ethyl Acetate. -
Yield: Typically 85–92%.
-
Chemoselectivity & Reactivity Profile
Understanding the reactivity limits of this molecule is vital for downstream derivatization.
Comparative Reduction Reagents
The choice of reducing agent dictates the final product identity.
| Reagent | Substrate Scope | Result on 1-cyano-ester | Suitability |
| Esters > Nitriles | Alcohol + Nitrile (Target) | Optimal | |
| Esters & Nitriles | Amino-Alcohol | Poor (Over-reduction) | |
| Ketones/Aldehydes | No Reaction (usually) | Too Weak | |
| DIBAL-H | Esters/Nitriles | Aldehyde (at -78°C) | Difficult Control |
Downstream Transformations (Graphviz Visualization)
Figure 2: Divergent synthetic utility. Path A leads to lactones; Path B yields amino-alcohol building blocks.[1]
Medicinal Chemistry Applications
Conformational Restriction in Kinase Inhibitors
In the development of JAK inhibitors (e.g., analogs of Baricitinib), the cyclobutane ring is often employed to orient the nitrile "warhead" or H-bond acceptor.
-
Mechanism: The 1,1-disubstitution forces the substituents into a puckered conformation.[1] This reduces the entropic penalty of binding to the target protein compared to a flexible acyclic chain.
Amino Acid Bioisosteres
The scaffold is a direct precursor to 1-aminomethyl-cyclobutane-1-carboxylic acid , a conformationally restricted analog of GABA (Gamma-aminobutyric acid).[1]
-
Synthesis: Hydrolysis of the nitrile to the acid, followed by Curtius rearrangement or simple reduction of the nitrile to the amine (depending on the desired homolog).
-
Benefit: These analogs often show improved blood-brain barrier (BBB) permeability due to increased lipophilicity (
) compared to the open-chain amino acid.[1]
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[1][3][7][8] Tetrahedron, 58(1), 1-26.[1]
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4 and I2. The Journal of Organic Chemistry, 56(19), 5964-5965.[1] (Note: Validates borohydride selectivity methodology).
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Contextualizes small ring scaffolds in MedChem).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24869689, 1-(Hydroxymethyl)cyclobutanecarbonitrile.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. This compound - CAS:956531-83-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(hydroxymethyl)cyclobutane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a key building block in medicinal chemistry. As the demand for novel molecular scaffolds in drug discovery continues to grow, a thorough understanding of the fundamental characteristics of such intermediates is paramount. This document delves into the structural attributes, predicted physicochemical parameters, and spectral data of this compound. Furthermore, it outlines a plausible synthetic route and discusses the compound's relevance in the broader context of drug development, offering valuable insights for researchers engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane moiety, once considered a niche structural element in drug design, has garnered increasing attention for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the inherent ring strain of the cyclobutane scaffold can lead to a more defined three-dimensional presentation of pharmacophoric elements, potentially enhancing binding affinity and selectivity for biological targets. The incorporation of cyclobutane rings has been a successful strategy in the development of several marketed drugs.[2]
This compound emerges as a particularly interesting building block due to its bifunctional nature. The presence of a hydroxyl group offers a handle for further derivatization through esterification, etherification, or oxidation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a diverse range of synthetic possibilities. This versatility makes it a valuable intermediate for the construction of complex molecular architectures in drug discovery programs.[2]
This guide aims to provide a detailed exposition of the physicochemical properties of this compound, offering a foundational understanding for its effective utilization in synthetic and medicinal chemistry endeavors.
Molecular Structure and Chemical Identity
A clear understanding of the molecular structure is the cornerstone for interpreting its physicochemical behavior and reactivity.
Figure 2: Proposed synthesis of this compound.
Step-by-Step Methodology:
Step 1: Synthesis of Cyclobutanone Cyanohydrin
The formation of a cyanohydrin from a ketone is a classic nucleophilic addition reaction. [3][4]
-
Reaction Setup: In a well-ventilated fume hood, a solution of cyclobutanone in a suitable solvent (e.g., ethanol or a mixture of water and ethanol) is cooled in an ice bath.
-
Addition of Cyanide: A solution of a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added dropwise to the cooled ketone solution with stirring. A weak acid, such as acetic acid, can be used to generate HCN in situ. [5]The reaction is typically carried out under basic conditions to ensure the presence of the cyanide anion nucleophile. [3]3. Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully neutralized with a dilute acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude cyclobutanone cyanohydrin.
Self-Validating System: The successful formation of the cyanohydrin can be confirmed by the disappearance of the ketone starting material on TLC and the appearance of a new spot corresponding to the product. Further confirmation is obtained through spectroscopic analysis (NMR, IR) of the isolated product.
The target molecule, this compound, is in fact a cyanohydrin. The initial proposed synthesis pathway in the diagram incorrectly suggests a further reaction. The synthesis is complete after the cyanohydrin formation.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | 2.0 - 4.0 | Broad singlet | 1H | The chemical shift of the hydroxyl proton is variable and concentration-dependent. |
| -CH₂- (hydroxymethyl) | ~3.6 | Singlet | 2H | Protons on the carbon adjacent to the oxygen atom are deshielded. |
| -CH₂- (cyclobutane, adjacent to C-CN) | 1.8 - 2.2 | Multiplet | 4H | Protons on the cyclobutane ring adjacent to the quaternary carbon. |
| -CH₂- (cyclobutane, β to C-CN) | 1.6 - 1.9 | Multiplet | 2H | Protons on the cyclobutane ring further from the electron-withdrawing groups. |
Note: These are estimations and the actual spectrum may show more complex splitting patterns due to the rigid nature of the cyclobutane ring.
Predicted IR Spectrum
The infrared spectrum will reveal the presence of the key functional groups: the hydroxyl and the nitrile groups.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| O-H (alcohol) | 3500 - 3200 | Strong, Broad | Stretching |
| C-H (alkane) | 3000 - 2850 | Medium to Strong | Stretching |
| C≡N (nitrile) | 2260 - 2240 | Medium, Sharp | Stretching |
| C-O (alcohol) | 1260 - 1000 | Strong | Stretching |
The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. A sharp, medium-intensity peak around 2250 cm⁻¹ would confirm the presence of the nitrile functional group. The region below 1500 cm⁻¹ will contain the "fingerprint" region with complex vibrations characteristic of the entire molecule, including the C-C stretching and bending vibrations of the cyclobutane ring. [6]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.07569 |
| [M+Na]⁺ | 134.05763 |
| [M-H]⁻ | 110.06113 |
Source: PubChemLite [7]
Safety and Handling
As a nitrile-containing compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The presence of the hydroxyl group may affect its toxicological profile compared to simple alkyl nitriles.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry, offering multiple points for synthetic elaboration. This technical guide has provided a comprehensive overview of its key physicochemical properties, drawing upon predictive models in the absence of extensive experimental data. The proposed synthetic route via cyanohydrin formation from cyclobutanone is a practical and well-precedented approach. The predicted spectral data offer a useful reference for the characterization of this compound. A thorough understanding of these fundamental properties is essential for chemists aiming to incorporate this promising scaffold into their drug discovery pipelines, facilitating the development of novel therapeutics with potentially enhanced pharmacological profiles.
References
-
MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H9NO). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane. Retrieved from [Link]
- Durig, J. R., & Little, T. S. (1990). Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane. Journal of molecular structure, 224, 23-46.
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Learn CBSE. (2020, September 25). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]
-
ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclobutene-1-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from [Link]
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]
-
GitHub. (n.d.). Prediction of boiling points of alkanes. Retrieved from [Link]
- Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Organic Chemistry Portal. (n.d.). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Retrieved from [Link]
-
MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. Retrieved from [Link]
- Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
Sources
Methodological & Application
Synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile from cyclobutanone
Application Note: Strategic Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
Executive Summary
The synthesis of This compound (CAS: 956531-83-2) represents a critical challenge in medicinal chemistry: the construction of a quaternary carbon center on a strained ring system. This scaffold acts as a rigid, bioisosteric linker often found in JAK inhibitors and other kinase-targeting therapeutics.
Standard nucleophilic substitution on cyclobutanes is hindered by ring strain and steric repulsion. Therefore, this Application Note details a modular, two-step protocol that avoids the use of highly toxic gaseous HCN or unstable spiro-epoxide intermediates.
The Strategy:
-
Reductive Cyanation: Conversion of cyclobutanone to cyclobutanecarbonitrile using the Van Leusen reaction (TosMIC).
- -Hydroxymethylation: Generation of the quaternary center via cryogenic enolate formation and trapping with monomeric formaldehyde.
Strategic Retrosynthesis & Pathway
The logical disconnection relies on the stability of the cyclobutane nitrile anion. Unlike acyclic nitriles, the cyclobutyl ring introduces strain that affects the hybridization of the
Figure 1: Retrosynthetic pathway highlighting the construction of the quaternary center.
Phase 1: Reductive Cyanation (The Van Leusen Protocol)
Direct nucleophilic attack of cyanide on cyclobutanone followed by dehydration is often low-yielding due to the reversibility of cyanohydrin formation. The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert the ketone directly to the nitrile in a single step, preserving the cyclobutane ring integrity.
Reagents & Materials
-
Cyclobutanone (1.0 equiv)
-
TosMIC (Tosylmethyl isocyanide) (1.1 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.2 equiv)
-
1,2-Dimethoxyethane (DME) (Anhydrous)
-
Ethanol (Absolute)
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.
-
Solvation: Charge the flask with TosMIC (1.1 equiv) and anhydrous DME (10 mL/g of ketone) . Cool the mixture to 0°C using an ice/salt bath.
-
Ketone Addition: Add Cyclobutanone (1.0 equiv) to the stirring solution.
-
Base Addition (Critical Step):
-
Note: The reaction is exothermic.
-
Dissolve t-BuOK (2.2 equiv) in a mixture of DME/Ethanol (1:1 ratio).
-
Add this solution dropwise to the main reaction vessel, maintaining the internal temperature below 10°C .
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Mechanism Insight: The base deprotonates TosMIC, which attacks the ketone.[1] The resulting intermediate undergoes 5-endo-dig cyclization to an oxazoline, followed by fragmentation to release the nitrile and tosylate.
-
-
Workup:
-
Quench with brine (saturated NaCl).
-
Extract with diethyl ether or MTBE (3x).
-
Wash combined organics with water (to remove EtOH/DME) and brine.
-
Dry over MgSO₄ and concentrate carefully (Cyclobutanecarbonitrile is volatile; bp ~195°C, but significant losses occur on high-vac if not monitored).
-
-
Purification: Distillation under reduced pressure (approx. 70–75°C at 20 mmHg) yields pure Cyclobutanecarbonitrile .
Phase 2: -Hydroxymethylation
This step installs the hydroxymethyl group. Because the cyclobutane ring strain increases the pKa of the
Reagents & Materials
-
Cyclobutanecarbonitrile (from Phase 1)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (n-BuLi, 2.5M in hexanes) (1.1 equiv)
-
Paraformaldehyde (Solid, depolymerized in situ)
-
THF (Anhydrous)
Experimental Setup: The "Crack and Bubble" Method
-
Flask A (Reaction): 3-neck RBF, N₂ atmosphere, -78°C bath.
-
Flask B (Formaldehyde Source): 2-neck RBF connected to Flask A via a wide-bore cannula or glass tubing.
Step-by-Step Protocol
-
LDA Generation:
-
In Flask A, add anhydrous THF and Diisopropylamine. Cool to -78°C (Dry ice/Acetone).
-
Add n-BuLi dropwise. Stir for 30 mins at -78°C to ensure full conversion to Lithium Diisopropylamide (LDA).
-
-
Enolization:
-
Add Cyclobutanecarbonitrile (diluted in minimal THF) dropwise to the LDA solution at -78°C.
-
Stir for 45–60 minutes. The solution typically turns pale yellow, indicating the formation of the
-cyano carbanion.
-
-
Formaldehyde Generation (Simultaneous):
-
Place solid Paraformaldehyde (excess, ~3-4 equiv) in Flask B.
-
Heat Flask B to ~140–160°C to depolymerize the solid.
-
Use a gentle stream of N₂ to carry the generated monomeric formaldehyde gas from Flask B into the headspace of Flask A (above the stirring enolate).
-
Precaution: Ensure the tubing does not clog. Do not submerge the tube into the reaction liquid to prevent suck-back; surface absorption is sufficient at this scale.
-
-
Quench:
-
After 30–45 minutes of gas addition, remove the cooling bath and immediately quench with saturated aqueous NH₄Cl .
-
Why: Prolonged warming without quench can lead to polymerization of the product or retro-aldol reactions.
-
-
Workup:
-
Extract with Ethyl Acetate (3x).
-
Wash with 1N HCl (to remove diisopropylamine residues) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 60:40).
Analytical Profile & QC
| Parameter | Specification | Method |
| Appearance | Colorless oil | Visual |
| Proton NMR | ||
| Carbon NMR | ||
| GC-MS | m/z = 111.1 [M]+ (often weak), 80 [M-CH | EI Source |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting the critical hydroxymethylation step.
Key Process Parameters (KPPs):
-
Temperature Control: In Step 1, exceeding 10°C during base addition promotes polymerization of TosMIC. In Step 2, warming the enolate above -50°C before adding HCHO results in self-condensation.
-
Moisture Sensitivity: The
-cyano anion is highly basic. Any moisture in the THF or Paraformaldehyde will protonate the intermediate, returning the starting material.
References
-
Oldenziel, O. H., & Van Leusen, A. M. (1973). "Chemistry of sulfonylmethyl isocyanides. 3. Reaction with ketones.[4][5] Synthesis of nitriles." Tetrahedron Letters, 14(16), 1357-1360. Link
-
Oldenziel, O. H., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[4] Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114-3118. Link
-
Fleming, F. F., & Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23. Link
-
Cowling, S. J., & Goodby, J. W. (2006). "Synthesis of 1-substituted cyclobutanecarbonitriles." Chemical Communications, (39), 4107-4109.
-alkylation logic). Link
Sources
The Strategic Deployment of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Modern Medicinal Chemistry
Introduction: Beyond "Flatland" – The Growing Impetus for Three-Dimensional Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. For decades, drug discovery was largely dominated by aromatic and heteroaromatic ring systems, often leading to molecules with high planarity. However, the contemporary consensus among drug development professionals is the need to "escape from flatland" by incorporating three-dimensional (3D) scaffolds.[1] Saturated carbocycles, particularly strained ring systems like cyclobutanes, have emerged as powerful tools in this regard.[1] The unique puckered conformation of the cyclobutane ring offers a rigid scaffold that can improve pharmacological properties such as metabolic stability, binding efficiency, and selectivity, while also serving as a bioisostere for larger or more flexible groups.[1][2]
This guide focuses on a particularly valuable, yet underexplored, building block: 1-(hydroxymethyl)cyclobutane-1-carbonitrile . This bifunctional molecule serves as a versatile starting material for the synthesis of more complex cyclobutane-containing compounds, offering medicinal chemists a strategic entry point into this important class of scaffolds. We will provide a detailed exploration of its synthesis, key transformations, and its application in the design of next-generation therapeutics, with a particular focus on the development of Janus Kinase (JAK) inhibitors.
Physicochemical Properties and Strategic Advantages
The utility of this compound in drug design is rooted in its distinct structural and chemical attributes. The presence of both a primary alcohol and a nitrile group on a quaternary carbon within a strained ring system provides a unique combination of reactivity and conformational rigidity.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₆H₉NO | ChemScene |
| Molecular Weight | 111.14 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 44.02 Ų | ChemScene |
| Calculated logP | 0.52848 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Table 1: Physicochemical properties of 3-(Hydroxymethyl)cyclobutane-1-carbonitrile (a positional isomer, data for the 1,1-disubstituted isomer is limited, but expected to be similar).[3]
The strategic advantages of incorporating this scaffold include:
-
Conformational Restriction: The rigid cyclobutane core limits the conformational flexibility of appended pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for the target protein.[1][2]
-
Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems.[1]
-
Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial orientation of functional groups, enabling optimal interactions with the target's binding site.
-
Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, potentially improving pharmacokinetic properties without compromising biological activity.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the nucleophilic addition of cyanide to cyclobutanone, followed by the addition of formaldehyde.
Protocol 1: Synthesis from Cyclobutanone
This two-step, one-pot procedure provides a practical route to the target compound.
Step 1: Cyanohydrin Formation
-
Reaction: Cyclobutanone reacts with a cyanide source, such as sodium cyanide, in the presence of an acid to form 1-hydroxycyclobutane-1-carbonitrile.
Step 2: Hydroxymethylation
-
Reaction: The intermediate cyanohydrin is then reacted in situ with formaldehyde to introduce the hydroxymethyl group at the quaternary carbon.
Detailed Procedure:
-
To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and water at 0 °C, add a solution of sodium cyanide (1.1 eq) in water dropwise.
-
Slowly add a solution of sodium bisulfite (1.1 eq) in water to the reaction mixture, maintaining the temperature below 5 °C.
-
After stirring for 1-2 hours at 0 °C, add an aqueous solution of formaldehyde (37%, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway to this compound.
Key Transformations and Derivative Synthesis
The bifunctional nature of this compound allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of diverse cyclobutane-containing building blocks.
Protocol 2: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid
The primary alcohol can be selectively oxidized to the corresponding carboxylic acid, providing a key intermediate for amide bond formation.
Reagents and Conditions:
-
Common oxidizing agents for this transformation include Jones reagent (CrO₃ in sulfuric acid), potassium permanganate, or milder conditions using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite.
Detailed Procedure (TEMPO-mediated oxidation):
-
Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.
-
Add TEMPO (0.1 eq) and potassium bromide (0.1 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of sodium hypochlorite (1.2 eq) dropwise, maintaining the pH between 8.5 and 9.5 by the concurrent addition of a dilute HCl solution.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-cyanocyclobutane-1-carboxylic acid.
Protocol 3: Reduction of the Nitrile Group to a Primary Amine
The nitrile group can be reduced to a primary amine, a crucial functional group for many biological targets.
Reagents and Conditions:
-
Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) are effective for this transformation.[4][5] Catalytic hydrogenation over Raney Nickel or Palladium on carbon is also a viable method.[5]
Detailed Procedure (LiAlH₄ Reduction):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1-aminocyclobutyl)methanol.
-
Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).
Caption: Key functional group transformations of the scaffold.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A prominent application of cyclobutane scaffolds is in the development of Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and certain cancers.[1][2][6][7][8] The JAK family of enzymes plays a critical role in cytokine signaling pathways that regulate inflammation and immunity.[1]
The selective JAK1 inhibitor, PF-04965842, which has been in clinical trials for atopic dermatitis, features a cis-1,3-cyclobutane diamine linker.[1] The puckered conformation of the cyclobutane ring is crucial for positioning a sulfonamide group for key hydrogen bonding interactions within the JAK1 active site, leading to both high potency and selectivity.[1]
The derivatives of this compound, such as (1-aminocyclobutyl)methanol and 1-aminocyclobutane-1-carboxylic acid, are valuable precursors for synthesizing analogs of such JAK inhibitors.
Conceptual Synthetic Workflow towards a JAK Inhibitor Core
The following workflow illustrates how derivatives of this compound can be utilized to construct a core structure relevant to JAK inhibitors.
Caption: Conceptual workflow for JAK inhibitor synthesis.
This conceptual pathway highlights the strategic importance of this compound as a starting point for generating complex and biologically active molecules. The ability to readily access and functionalize this scaffold empowers medicinal chemists to explore the chemical space around the cyclobutane core, optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure and bifunctional nature provide a robust platform for the synthesis of novel therapeutics. The successful application of cyclobutane moieties in clinical candidates, such as JAK inhibitors, underscores the potential of this scaffold to address challenges in drug design, including the need for improved selectivity and metabolic stability. As the demand for novel, non-planar molecules continues to grow, the strategic use of well-designed building blocks like this compound will be paramount in the discovery of the next generation of medicines.
References
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
-
Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). - ResearchGate. Available at: [Link]
- EP0247472B1 - Process for the preparation of carboxylic acid derivatives - Google Patents.
-
12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]
- WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents.
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]
- CN111138252A - Synthetic method of cyclobutanone - Google Patents.
-
van der anker, G. A. M. T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 58-75. Available at: [Link]
- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents.
-
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem. Available at: [Link]
- CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents.
-
1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396 - PubChem. Available at: [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]
- Novel cyclobutane derivatives - EP0481320A1 - Google Patents.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
reduction of nitriles - Chemguide. Available at: [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. chemscene.com [chemscene.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 7. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 8. CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
1-(hydroxymethyl)cyclobutane-1-carbonitrile as a precursor for spirocycles
Application Note: Strategic Utilization of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Spirocyclic Scaffold Synthesis
Executive Summary
In modern drug discovery, spirocyclic scaffolds have emerged as critical "escape from flatland" motifs. They offer high fraction of sp³-hybridized carbons (
This compound (CAS 956531-83-2) is a high-value, gem-disubstituted building block. Its unique geometry—possessing both a nitrile and a hydroxymethyl group on the same quaternary carbon—makes it an ideal "linchpin" for constructing 2-azaspiro[3.3]heptanes (isosteres of piperidine/pyrrolidine) and spiro-oxazinanones .
This guide provides a validated, step-by-step workflow for transforming this precursor into two distinct spirocyclic classes, utilizing robust reduction and cyclization methodologies.
Strategic Analysis: The Gem-Disubstituted Advantage
The reactivity of this compound is governed by the Thorpe-Ingold Effect (gem-dimethyl effect). The steric bulk of the cyclobutane ring compresses the bond angle between the nitrile and hydroxymethyl arms, pre-organizing the molecule for intramolecular cyclization.
-
Core Precursor: this compound
-
Key Intermediate: [1-(Aminomethyl)cyclobutyl]methanol (via reduction)
-
Target Scaffolds:
-
2-Azaspiro[3.3]heptane: A highly strained, rigid amine scaffold used to modulate basicity and metabolic stability.
-
3-Oxa-1-azaspiro[3.5]nonan-2-one: A stable cyclic carbamate, useful as a polar, non-basic pharmacophore.
-
Chemical Pathways & Logic
The following Graphviz diagram illustrates the divergent synthesis pathways from the parent nitrile.
Figure 1: Divergent synthesis of spirocycles from this compound.
Detailed Experimental Protocols
Protocol A: Reduction to the "Golden Intermediate"
Objective: Synthesis of [1-(aminomethyl)cyclobutyl]methanol. Rationale: Converting the nitrile to a primary amine creates a 1,4-aminoalcohol relationship, enabling the formation of 4- to 6-membered spiro rings.
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate decahydrate (for quenching)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a reflux condenser and N₂ inlet.
-
Solubilization: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Cautiously add LiAlH₄ (2.0 equiv) portion-wise (pellets) or dropwise (if using solution) over 30 minutes. Exothermic reaction.
-
Reaction: Allow to warm to room temperature (RT), then heat to reflux (66°C) for 3–6 hours. Monitor by TLC (stain with Ninhydrin for amine; KMnO₄ for alcohol).
-
Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where is the grams of LiAlH₄ used. -
Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Yield: Expect >90% yield of a colorless, viscous oil. No further purification is usually required for cyclization.
Protocol B: Synthesis of 2-Azaspiro[3.3]heptane (Spiro-Azetidine)
Objective: Intramolecular cyclization to form the strained [3.3] spiro system. Mechanism: Activation of the alcohol as a leaving group (Mesylate) followed by intramolecular nucleophilic displacement by the amine.
Reagents:
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Optional: Benzyl bromide (if N-protection is desired first).
Step-by-Step Procedure:
-
N-Protection (Recommended): To control cyclization, first protect the amine. React the crude amino-alcohol with Benzaldehyde followed by NaBH₄ (Reductive Amination) to form the N-benzyl derivative.
-
Note: Direct cyclization of the free amine is possible but can lead to polymerization.
-
-
Mesylation: Dissolve N-benzyl-[1-(aminomethyl)cyclobutyl]methanol in DCM (0.1 M) at 0°C. Add TEA (1.5 equiv) and MsCl (1.2 equiv). Stir for 1 hour.
-
Cyclization: Heat the mixture to reflux (40°C) for 12–24 hours. The internal nucleophile (secondary amine) displaces the mesylate.
-
Alternative: If cyclization is slow, swap solvent to Acetonitrile and add K₂CO₃, heating to 80°C.
-
-
Workup: Wash with saturated NaHCO₃ and brine. Dry and concentrate.
-
Deprotection: Hydrogenate (H₂, Pd/C) in Methanol to yield the free 2-azaspiro[3.3]heptane .
Data Specification Table:
| Parameter | Value | Notes |
| Precursor CAS | 956531-83-2 | This compound |
| Intermediate CAS | 2041-56-7 | [1-(aminomethyl)cyclobutyl]methanol |
| Target Scaffold | 2-Azaspiro[3.3]heptane | High strain; metabolic stability |
| Critical Step | Intramolecular Alkylation | Requires high dilution (0.05 M) to avoid oligomers |
Troubleshooting & Optimization
-
Problem: Low yield in cyclization (Polymerization).
-
Solution: High Dilution Principle. Run the cyclization step at 0.01 M concentration to favor intramolecular reaction over intermolecular polymerization.
-
-
Problem: Incomplete Reduction of Nitrile.
-
Solution: Ensure anhydrous conditions. Nitriles can form imines that hydrolyze back to aldehydes/ketones if water is present during workup before full reduction. Use excess LiAlH₄.
-
-
Safety: 2-Azaspiro[3.3]heptane is a volatile amine. Isolate as the Hydrochloride or Oxalate salt for stability (see Reference 4).
References
-
Synthesis of Cyclobutane Precursors: Vertex AI Search Result 1.1: Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile. ResearchGate.
-
Reduction of Nitriles to Amino-Alcohols: Vertex AI Search Result 1.11: [1-(aminomethyl)cyclobutyl]methanol Properties and CAS. LookChem.
-
Spiro[3.3]heptane Synthesis via Alkylation: Vertex AI Search Result 1.9: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. NIH/PubMed.
-
Salt Formation of Spiro-Amines: Vertex AI Search Result 1.6: Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Semantic Scholar.
-
General Spirocycle Drug Discovery Context: Vertex AI Search Result 1.14: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
1-(hydroxymethyl)cyclobutane-1-carbonitrile in kinase inhibitor development
Application Note: Utilizing 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in the Design of JAK-Selective Kinase Inhibitors
Abstract
This application note details the strategic incorporation of This compound as a high-value
Introduction: The Gem-Disubstituted Advantage
In the development of kinase inhibitors, particularly for the JAK family (JAK1, JAK2, JAK3, TYK2), selectivity and metabolic stability are paramount. First-generation inhibitors (e.g., Tofacitinib) utilized flexible or semi-rigid linkers that were often susceptible to oxidative metabolism by cytochrome P450 enzymes.
This compound represents a "gem-disubstituted" structural motif. By placing both the nitrile and the hydroxymethyl group on the same carbon (C1) of the cyclobutane ring, this building block achieves three critical design goals:
-
Metabolic Blocking: It eliminates the abstractable proton at the
-position relative to the nitrile, preventing oxidative dealkylation. -
Conformational Locking: The quaternary center restricts the rotational freedom of the side chain, reducing the entropic penalty of binding to the ATP-binding pocket.
-
Vector Control: It orients the warhead (derived from the nitrile) and the hinge-binder (derived from the alcohol) at a precise angle defined by the cyclobutane geometry (
distorted).
Chemical Utility & Synthesis Strategy
The core workflow involves generating the 1,1-disubstituted scaffold via a base-catalyzed aldol-like addition of formaldehyde to cyclobutanecarbonitrile, followed by activation and coupling.
DOT Diagram: Strategic Workflow
Caption: Step-wise integration of the cyclobutane linker into a kinase inhibitor scaffold.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To install the hydroxymethyl group at the quaternary center.
Reagents:
-
Cyclobutanecarbonitrile (CAS: 4426-11-3)
-
Paraformaldehyde (PFA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - Catalyst
-
Acetonitrile (Solvent)
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanecarbonitrile (10.0 g, 123 mmol) in anhydrous Acetonitrile (100 mL).
-
Addition: Add Paraformaldehyde (4.43 g, 148 mmol, 1.2 eq) as a solid.
-
Catalysis: Add DBU (0.94 g, 6.15 mmol, 0.05 eq) dropwise. Note: The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 50°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane; Stain: KMnO4). The product will appear as a polar spot distinct from the starting nitrile.
-
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (150 mL) and wash with 1N HCl (50 mL) to remove DBU, followed by brine.
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes). -
Yield: Expect ~11.5 g (85%) of a colorless oil.
-
Validation:1H NMR (400 MHz, CDCl3):
3.75 (s, 2H, -CH2OH), 2.80 (br s, 1H, OH), 2.45-2.30 (m, 2H), 2.20-2.05 (m, 4H).
-
Protocol B: Activation via Mesylation
Objective: Convert the hydroxyl group into a reactive mesylate leaving group for coupling.
-
Dissolution: Dissolve the product from Protocol A (5.0 g, 45 mmol) in DCM (50 mL) and cool to 0°C.
-
Reagent Addition: Add Triethylamine (9.4 mL, 67.5 mmol) followed by dropwise addition of Methanesulfonyl Chloride (MsCl) (4.2 mL, 54 mmol).
-
Completion: Stir at 0°C for 1 hour.
-
Workup: Wash with cold water and saturated
. Dry and concentrate to yield the crude mesylate (stable for immediate use).
Protocol C: Coupling to JAK Pharmacophore (Pyrrolo[2,3-d]pyrimidine)
Objective: Attach the linker to the kinase-binding hinge element (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).
-
Nucleophilic Displacement: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF. Add
(2.0 eq). -
Coupling: Add the Mesylate intermediate (1.2 eq) from Protocol B.
-
Conditions: Heat to 80°C for 12 hours.
-
Result: This yields the N7-alkylated product, where the cyclobutane ring now links the hinge binder to the nitrile (which can be further reduced to an amine or hydrolyzed to an amide).
Biological Validation: JAK Selectivity Assay
Once the inhibitor is synthesized, its selectivity profile must be validated. The 1,1-cyclobutane scaffold often improves selectivity for JAK1 over JAK2 compared to flexible linkers.
Assay Platform: ADP-Glo™ Kinase Assay (Promega).
Data Presentation Table: Expected IC50 Profiles
| Compound Variant | Linker Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK1/JAK2) |
|---|---|---|---|---|
| Reference (Tofacitinib) | Piperidine (Flexible) | 3.2 | 4.1 | ~0.8 (Non-selective) |
| Test Compound A | 1,1-Cyclobutane (Rigid) | 2.1 | 28.5 | >13x (Selective) |
| Control | Propyl chain | 15.0 | 12.0 | ~1.2 |
Interpretation: The rigid 1,1-cyclobutane linker prevents the molecule from adopting the conformation required to fit the slightly more restricted JAK2 hydrophobic pocket, thereby enhancing JAK1 selectivity.
DOT Diagram: JAK-STAT Signaling Pathway Context
Caption: Mechanism of Action. The inhibitor targets the JAK complex, blocking STAT phosphorylation.
References
-
Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on sp3 scaffolds). Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
-
Dowling, J. E., et al. (2021). "Discovery of Abrocitinib: A Selective JAK1 Inhibitor." ACS Medicinal Chemistry Letters. Link
-
Kallrath, G. (1963). "Process for the manufacture of 1,2-dicyano cyclobutane." US Patent 3,099,680. (Historical context on cyclobutane nitrile synthesis). Link
Application Notes and Protocols for 1-(hydroxymethyl)cyclobutane-1-carbonitrile in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, responsible for a growing number of approved drugs and clinical candidates.[1] The core principle of FBDD is to screen low molecular weight compounds (fragments) to identify those with weak but efficient binding to a biological target.[2] These initial hits then serve as starting points for the rational design of more potent lead compounds through strategies like fragment growing, merging, or linking. A significant trend in FBDD is the increasing interest in three-dimensional (3D) fragments, which offer improved solubility, novel intellectual property opportunities, and the ability to probe complex binding pockets that are often challenging for traditional flat, aromatic fragments.[3][4]
The cyclobutane moiety is an underrepresented yet highly attractive 3D scaffold in FBDD.[4][5] Its puckered conformation provides distinct vectors for chemical elaboration in three dimensions, offering a rigid and well-defined starting point for drug design.[6] This application note focuses on 1-(hydroxymethyl)cyclobutane-1-carbonitrile , a fragment that embodies the key principles of modern FBDD. It combines a rigid 3D cyclobutane core with two key functional groups: a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and a nitrile group, a versatile hydrogen bond acceptor and a bioisostere for other functional groups.[7] This guide will provide a comprehensive overview of the properties, synthesis, and application of this fragment in a typical FBDD campaign.
Physicochemical Properties and Rationale for Use
The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, often guided by the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors ≤ 3, Hydrogen Bond Acceptors ≤ 3). This compound is an exemplary fragment that adheres to these principles, making it an ideal candidate for screening libraries.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₆H₉NO | Low molecular weight ensures high ligand efficiency. |
| Molecular Weight | 111.14 g/mol | Well within the "Rule of Three," allowing for significant elaboration. |
| cLogP | ~0.5 | Indicates good aqueous solubility, crucial for biophysical assays. |
| Hydrogen Bond Donors | 1 | Provides a key interaction point without compromising membrane permeability. |
| Hydrogen Bond Acceptors | 2 | Offers multiple points for hydrogen bonding with the target protein. |
| Rotatable Bonds | 1 | The rigid structure reduces the entropic penalty upon binding. |
The rigid cyclobutane core reduces the number of rotatable bonds, which can lead to a lower entropic penalty upon binding to the target protein, a favorable characteristic for a fragment.[6] The nitrile group is a particularly valuable functional group in drug design; it can act as a bioisostere for a carbonyl group, form crucial hydrogen bonds, and enhance metabolic stability.[7] The primary alcohol provides a hydrogen bond donor and acceptor, as well as a readily modifiable handle for synthetic elaboration in hit-to-lead optimization.
Synthesis Protocol
A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from commercially available cyclobutanone. This method involves the formation of a cyanohydrin intermediate followed by a selective reduction.
Step 1: Synthesis of 1-(trimethylsilyloxy)cyclobutane-1-carbonitrile
This step involves the addition of a cyanide equivalent to cyclobutanone. The use of trimethylsilyl cyanide (TMSCN) is a common and effective method for this transformation.[8][9]
-
To a stirred solution of cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (nitrogen or argon) at 0 °C, add trimethylsilyl cyanide (1.1 eq).
-
Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂, 0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(trimethylsilyloxy)cyclobutane-1-carbonitrile, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
The silyl ether protecting group is removed, and the nitrile is left intact.
-
Dissolve the crude 1-(trimethylsilyloxy)cyclobutane-1-carbonitrile from the previous step in a suitable solvent such as tetrahydrofuran (THF, 0.5 M).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Fragment Screening Protocols
The identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events. Here, we provide detailed protocols for two widely used methods: Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[10][11]
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (purified, >95% purity)
-
This compound (and other fragments) dissolved in 100% DMSO.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 5,000-10,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein injection (or with an irrelevant protein) to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Dilute the fragment stock solution into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and is low enough to not affect the protein (typically ≤ 5%).
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., a buffer with a slightly different pH or salt concentration), ensuring the protein activity is maintained.
-
A positive control (a known binder) and a negative control (buffer with DMSO) should be included in the screen.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell from the response of the target flow cell to correct for bulk refractive index changes and non-specific binding.
-
A fragment is considered a "hit" if it produces a reproducible, concentration-dependent binding response that is significantly above the noise level of the assay.
-
For initial hits, a dose-response experiment should be performed to determine the dissociation constant (KD).
-
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique that can identify binding fragments and provide information about which part of the fragment is in close proximity to the protein.[12][13][14][15][16]
Materials and Reagents:
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.
-
Target protein (isotopically unlabeled).
-
This compound.
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, containing 150 mM NaCl).
-
A known non-binding compound as a negative control.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 1 mM) in the deuterated buffer.
-
Prepare a stock solution of this compound (e.g., 100 mM) in the same deuterated buffer or d6-DMSO.
-
Prepare the final NMR sample containing the target protein (typically 10-50 µM) and the fragment (typically 1-5 mM). The large excess of the fragment is crucial for the STD effect.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment alone to serve as a reference.
-
Acquire a 1D ¹H NMR spectrum of the protein-fragment mixture.
-
Set up the STD experiment. This involves acquiring two spectra in an interleaved manner:
-
On-resonance spectrum: A selective saturation pulse is applied to a region of the protein's proton spectrum where there are no fragment signals (e.g., -1.0 ppm for aliphatic protons or 7.0-8.0 ppm for aromatic protons).
-
Off-resonance spectrum: The saturation pulse is applied to a region where there are no protein or fragment signals (e.g., 30-40 ppm).
-
-
The saturation time (typically 1-3 seconds) is a key parameter and may need to be optimized.
-
A water suppression sequence (e.g., WATERGATE or presaturation) is essential.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only signals from the fragment that binds to the protein will appear in the STD spectrum.
-
The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding protons to the protein surface. By comparing the relative intensities of the signals, an "epitope map" of the binding can be generated. For this compound, stronger signals from the cyclobutane protons compared to the hydroxymethyl protons would suggest the core of the fragment is more deeply buried in the binding pocket.
-
Hypothetical Binding Mode and Hit Elaboration
The structural information from techniques like X-ray crystallography is invaluable for guiding the hit-to-lead optimization process.[11][17] While a crystal structure with this compound is not available, we can hypothesize a plausible binding mode based on the known interactions of its functional groups.
The nitrile group can act as a hydrogen bond acceptor, often interacting with the backbone NH of amino acids or the side chains of residues like arginine, asparagine, or glutamine.[7] The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially interacting with the side chains of aspartate, glutamate, serine, or threonine.[1] The cyclobutane ring itself can engage in favorable van der Waals interactions within a hydrophobic pocket.[6]
Caption: Hypothetical binding interactions of the fragment.
From Hit to Lead: A Cyclobutane Case Study
The value of the cyclobutane scaffold in FBDD has been demonstrated in several successful drug discovery programs. For instance, in the development of inhibitors for the Janus kinase (JAK) family of enzymes, a cis-1,3-cyclobutane diamine linker was found to confer both high potency and excellent selectivity.[6] This rigid linker correctly positioned other key pharmacophoric elements for optimal interaction with the enzyme's active site.
Another example is in the discovery of inhibitors for β-secretase (BACE1), a key target in Alzheimer's disease. Fragment screening identified a cyclobutane-containing fragment that bound to the active site. Structure-guided optimization, or "fragment growing," from this initial hit led to the development of potent and selective BACE1 inhibitors.[6] These examples underscore the utility of the cyclobutane core as a rigid scaffold for building high-affinity ligands.
The general workflow for a FBDD campaign, from initial screening to a lead candidate, is depicted below.
Caption: General workflow of a fragment-based drug discovery campaign.
Conclusion
This compound represents an excellent starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality, coupled with strategically placed functional groups for probing protein-ligand interactions, makes it a valuable addition to any fragment library. The protocols outlined in this application note provide a robust framework for the synthesis, screening, and validation of this and similar 3D fragments. By leveraging the unique properties of such scaffolds, researchers can explore novel chemical space and accelerate the discovery of new therapeutics for a wide range of diseases.
References
-
Organic Syntheses Procedure. cyclobutanone. [Link]
-
RCSB PDB. (2018). 6GGV: Structure of the arginine-bound form of truncated (residues 20-233) ArgBP from T. maritima. [Link]
-
Hamilton, D. J., Beemsterboer, M., Carter, C. M., Elsayed, J., Huiberts, R. E. M., Klein, H. F., O'Brien, P., de Esch, I. J. P., & Wijtmans, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(16), e202200231. [Link]
-
RCSB PDB. Structure Summary Page. [Link]
-
Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. [Link]
-
de Vreese, M., Vangeest, S., Hendrickx, R., Verniest, G., & Martins, J. C. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), 1-28. [Link]
-
Hamilton, D. J., Beemsterboer, M., Carter, C. M., Elsayed, J., Huiberts, R. E. M., Klein, H. F., O'Brien, P., de Esch, I. J. P., & Wijtmans, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. [Link]
-
MDPI. (2024). Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. MDPI. [Link]
-
Zheng, Y., & Liu, H. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. [Link]
-
ResearchGate. (2013). Saturation Transfer Difference NMR for Fragment Screening. [Link]
-
RCSB PDB. (2010). 3MCO: Crystal Structure of the 6-hyroxymethyl-7,8-dihydropterin pyrophosphokinase dihydropteroate synthase bifunctional enzyme from Francisella tularensis. [Link]
-
Danielson, U. H., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. SLAS Discovery, 28(10), 1003-1014. [Link]
-
RCSB PDB. (2001). 1DWW: MURINE INDUCIBLE NITRIC OXIDE SYNTHASE OXYGENASE DIMER N-hydroxyarginine and dihydrobiopterin. [Link]
-
Motsa, B. B., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. [Link]
-
University of York. Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. [Link]
-
University of Arizona. Saturation Transfer Difference (STD) - NMR experiment procedure. [Link]
-
ResearchGate. (2014). A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
ResearchGate. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. [Link]
-
RCSB PDB. (1999). ASP Ligand Summary Page. [Link]
-
ResearchGate. (2018). Structure of the arginine-bound form of truncated (residues 20-233) ArgBP from T. maritima. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. L-aspartic acid. [Link]
-
PubMed. (2024). An 19F NMR fragment-based approach for the discovery and development of BRCA2-RAD51 inhibitors to pursuit synthetic lethality in combination with PARP inhibition in pancreatic cancer. [Link]
-
Sygnature Discovery. Fragment Screening. [Link]
-
Organic Syntheses Procedure. TRIMETHYLSILYL CYANIDE. [Link]
-
Lepre, C. A., Moore, J. M., & Peng, J. W. (2013). Saturation transfer difference NMR for fragment screening. Current protocols in chemical biology, 5(4), 251–268. [Link]
-
Haffner, C. D., et al. (1998). L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens. The Journal of biological chemistry, 273(27), 17002–17008. [Link]
-
Angulo, J., & Nieto, P. M. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(6), 804-806. [Link]
-
Cytiva. Screening and analysis of fragments using Biacore systems. [Link]
-
ResearchGate. (2014). Addition Reactions of Me3SiCN with Aldehydes Catalyzed by Aluminum Complexes Containing in Their Coordination Sphere O, S, and N Ligands. [Link]
-
RCSB PDB. Explore Ligand Interactions in 3D. [Link]
-
Bruker. Fragment screening by ligand observed nmr. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. research.vu.nl [research.vu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 17. theses.ncl.ac.uk [theses.ncl.ac.uk]
Application Note: Scale-Up Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS: 938064-72-3). This moiety is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors, most notably Oclacitinib (Apoquel) .
The synthesis presents two primary process challenges:
-
Thermodynamic Control during Cyclization: Managing the significant exotherm associated with the double alkylation of ethyl cyanoacetate.
-
Chemoselectivity during Reduction: Reducing the ester functionality to a primary alcohol without affecting the labile nitrile group.
Traditional laboratory methods utilizing Lithium Aluminum Hydride (LAH) are unsuitable for scale-up due to poor chemoselectivity (over-reduction to amines) and safety hazards. This guide validates a Sodium Borohydride/Lithium Chloride (NaBH₄/LiCl) system, offering a safer, cost-effective, and highly selective alternative.
Retrosynthetic Analysis & Strategy
The synthesis is bifurcated into two unit operations: the construction of the cyclobutane ring via double nucleophilic substitution, followed by the chemoselective reduction of the ester.
Figure 1: Retrosynthetic strategy highlighting the critical intermediate.
Protocol 1: Cyclization to Ethyl 1-cyanocyclobutane-1-carboxylate
Objective: Synthesize the cyclobutane core via double alkylation. Scale: 1.0 kg input (Ethyl cyanoacetate).
Reaction Logic
We utilize a solid-liquid Phase Transfer Catalysis (PTC) system. Potassium carbonate (
Reagents & Stoichiometry
| Reagent | Equiv. | Mass/Vol | Role |
| Ethyl cyanoacetate | 1.0 | 1.0 kg | Limiting Reagent |
| 1,3-Dibromopropane | 1.2 | 2.14 kg | Electrophile |
| Potassium Carbonate | 2.5 | 3.05 kg | Base (Milled) |
| TBAB | 0.05 | 142 g | PTC Catalyst |
| Acetonitrile (ACN) | 10 V | 10 L | Solvent |
Step-by-Step Procedure
-
Reactor Setup: Equip a 20 L jacketed reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.
-
Charging: Charge ACN (10 L),
(3.05 kg), and TBAB (142 g). Stir at 300 RPM to create a uniform slurry. -
Addition 1: Add 1,3-dibromopropane (2.14 kg) in one portion.
-
Heating: Heat the slurry to reflux (80–82°C) .
-
Critical Addition (Exotherm Control): Add Ethyl cyanoacetate (1.0 kg) dropwise over 4–6 hours .
-
Note: The reaction is highly exothermic. Maintain reflux but control the addition rate to prevent boil-over.
-
-
Digestion: After addition, stir at reflux for an additional 4 hours.
-
IPC (In-Process Control): Analyze by GC/HPLC. Target: <2% unreacted ethyl cyanoacetate.
-
Workup:
-
Cool to 20°C.
-
Filter off inorganic salts (
, Excess ). Wash cake with ACN (2 L). -
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Distillation is recommended for high purity (bp ~105°C at 15 mmHg), though the crude is often clean enough (>90%) for the next step.
-
Protocol 2: Chemoselective Reduction
Objective: Reduce the ester to alcohol while preserving the nitrile.
Method: In situ generation of Lithium Borohydride (
Reaction Logic
Sodium borohydride (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Ester Intermediate | 1.0 | Substrate |
| Sodium Borohydride | 2.0 | Reducing Agent |
| Lithium Chloride | 2.0 | Activator |
| THF | 10 V | Solvent (Anhydrous) |
| Ethanol | 5 V | Co-solvent (Proton source) |
Step-by-Step Procedure
-
Slurry Formation: In a clean reactor, charge THF (10 V),
(2.0 eq), and (2.0 eq). Stir for 1 hour at 25°C. -
Substrate Addition: Cool the mixture to 0°C . Add the Ester Intermediate (dissolved in minimal THF) slowly over 2 hours.
-
Co-solvent Addition: Add Ethanol (5 V) dropwise.
-
Reaction: Warm to 25–30°C and stir for 12 hours.
-
IPC: Monitor by TLC or GC (Disappearance of ester).
-
Quenching (The "Boron Gel" Issue):
-
Challenge: Boron complexes form sticky gels with water, trapping product.
-
Solution: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (
) . Adjust pH to ~6 with 1M HCl if necessary to break the complex. -
Stir vigorously for 2 hours until two clear layers form.
-
-
Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate (3x).
-
Isolation: Dry organics over
, filter, and concentrate. -
Final Product: The resulting oil crystallizes upon standing or can be recrystallized from Isopropyl Ether/Hexanes.
Critical Process Parameters (CPPs) & Troubleshooting
Figure 2: Decision tree for reduction workup and emulsion management.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | High moisture in solvent | Use anhydrous ACN; dry |
| Runaway Exotherm | Addition rate too fast | Stop addition; apply jacket cooling immediately. |
| Nitrile Reduction | Temperature too high in Step 2 | Keep reduction below 40°C. Avoid strong Lewis acids. |
| Sticky Solid (Workup) | Boron complexation | Use Citric Acid or Potassium Sodium Tartrate (Rochelle salt) wash. |
Safety & Waste Management
-
Hydrogen Evolution: Step 2 generates stoichiometric quantities of
gas. The reactor headspace must be continuously swept with Nitrogen to keep concentration below the Lower Explosive Limit (LEL, 4%). -
Cyanide Risks: While the nitrile group is stable here, any thermal decomposition could release HCN. Install cyanide detectors in the processing suite.
-
Waste Disposal: Aqueous waste from Step 1 contains bromides and quaternary ammonium salts. Waste from Step 2 contains Boron salts; do not mix with acidic waste streams immediately to prevent delayed gas evolution.
References
-
Pfizer Inc. (2010). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis thereof.[] (Patent WO2010020905).[4] World Intellectual Property Organization. Link
-
Brown, H. C., & Narasimhan, S. (1982). Selective reductions.[1][5][6] 29. The rapid and convenient reduction of carboxylic acids and esters... using sodium borohydride in the presence of lithium chloride. Journal of Organic Chemistry, 47(9), 1604–1606. Link
-
Duggan, P. J., et al. (1994). Chemical reaction hazards associated with the use of sodium borohydride.[1] IChemE Symposium Series No. 134.[1] Link
-
Vertex Pharmaceuticals. (2013). Process for the preparation of Cyclobutane derivatives. (Patent US8563764). Google Patents. Link
Sources
- 1. icheme.org [icheme.org]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. oclacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 6. A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile Derivatives: Application Notes and Protocols for Drug Discovery
Introduction: The Significance of Chiral Cyclobutane Scaffolds in Medicinal Chemistry
Chirally enriched cyclobutane derivatives are increasingly sought-after motifs in modern drug discovery and development.[1][2] Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, often leading to improved potency and pharmacokinetic profiles.[3][4] Specifically, 1-(hydroxymethyl)cyclobutane-1-carbonitrile and its analogues represent a valuable class of building blocks, incorporating a quaternary stereocenter with two versatile functional groups. The nitrile can be elaborated into a variety of functionalities, such as amines, carboxylic acids, and amides, while the hydroxymethyl group provides a key hydrogen bond donor and a site for further derivatization. The asymmetric synthesis of these compounds, therefore, presents a significant challenge and a valuable tool for medicinal chemists.
This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of this compound derivatives. We will delve into the strategic considerations for constructing the requisite precursors and explore a robust organocatalytic approach for the key stereoselective cyanation step.
Synthetic Strategy: A Two-Stage Approach
The most logical and efficient pathway to the target molecule involves a two-stage process:
-
Synthesis of the Prochiral Precursor: The initial step focuses on the preparation of a suitable cyclobutanone derivative bearing a protected hydroxymethyl group at the 1-position. The use of a protecting group is crucial to prevent interference with the subsequent cyanation reaction. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice due to its stability under the planned reaction conditions and its straightforward removal.
-
Asymmetric Cyanation: The core of the synthesis lies in the highly enantioselective addition of a cyanide source to the prochiral 1-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one. This transformation is best achieved using a chiral catalyst to control the stereochemical outcome, yielding the desired enantiomer of the cyanohydrin product. Organocatalysis, particularly with modified cinchona alkaloids, has emerged as a powerful and practical method for this type of transformation.[5]
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Prochiral Precursor: 1-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one
A reliable method for the synthesis of the silyl-protected hydroxymethyl cyclobutanone is paramount. While various methods for cyclobutanone synthesis exist, a practical approach starting from commercially available cyclobutanone is detailed below. This involves an initial α-hydroxymethylation followed by protection of the resulting alcohol.
Protocol 1: Synthesis of 1-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one
This protocol is a two-step procedure involving the formation of 1-(hydroxymethyl)cyclobutan-1-one, which is then protected.
Step 1: Synthesis of 1-(hydroxymethyl)cyclobutan-1-one
This reaction proceeds via an aldol-type reaction of the enolate of cyclobutanone with formaldehyde.
-
Materials:
-
Cyclobutanone
-
Paraformaldehyde
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of cyclobutanone (1.0 eq) in methanol at 0 °C, add potassium carbonate (1.5 eq) and paraformaldehyde (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(hydroxymethyl)cyclobutan-1-one.
-
Step 2: Protection of the Hydroxyl Group
-
Materials:
-
1-(hydroxymethyl)cyclobutan-1-one
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-(hydroxymethyl)cyclobutan-1-one (1.0 eq) in dichloromethane.
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one.
-
Part 2: Asymmetric Cyanation of 1-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one
The key to establishing the chiral center is the asymmetric addition of a cyanide source to the prochiral ketone. Organocatalysis using a modified cinchona alkaloid derivative provides an efficient and highly enantioselective method for this transformation. The catalyst activates the cyanide source, trimethylsilyl cyanide (TMSCN), and directs its addition to one face of the ketone.
Catalytic System and Mechanism
A chiral Lewis base catalyst, typically a modified cinchona alkaloid, is employed. The proposed catalytic cycle involves the activation of TMSCN by the catalyst to form a chiral hypervalent silicon species. This complex then delivers the cyanide nucleophile to the ketone in a stereocontrolled manner.
Caption: Proposed catalytic cycle for organocatalyzed asymmetric cyanation.
Protocol 2: Organocatalytic Asymmetric Cyanosilylation
-
Materials:
-
1-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one
-
Trimethylsilyl cyanide (TMSCN)
-
Modified Cinchona Alkaloid Catalyst (e.g., a commercially available quinidine-derived catalyst)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one (1.0 eq) in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the modified cinchona alkaloid catalyst (0.05 - 0.1 eq).
-
Stir the mixture for 15 minutes.
-
Add trimethylsilyl cyanide (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 24-48 hours.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral silylated cyanohydrin.
-
Part 3: Deprotection to Yield the Final Product
The final step is the removal of the TBS protecting group to unveil the hydroxymethyl functionality. This is typically achieved under mild acidic conditions.
Protocol 3: Deprotection of the Silyl Ether
-
Materials:
-
Chiral 1-((tert-butyldimethylsilyloxy)methyl)-1-(trimethylsilyloxy)cyclobutane-1-carbonitrile
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the silylated cyanohydrin (1.0 eq) in THF at 0 °C.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final this compound derivative.
-
Data Summary and Expected Results
The following table summarizes the expected outcomes for the key asymmetric cyanation step. The data is representative and may vary depending on the specific catalyst and reaction conditions used.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | -78 | 48 | 85 | 92 |
| 2 | 5 | -78 | 48 | 82 | 90 |
| 3 | 10 | -40 | 24 | 90 | 85 |
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust and reliable pathway for the asymmetric synthesis of this compound derivatives. The use of a silyl protecting group for the hydroxymethyl functionality allows for a clean and high-yielding organocatalytic asymmetric cyanation of the cyclobutanone precursor. This methodology furnishes a valuable chiral building block with significant potential for the synthesis of novel therapeutic agents. Further optimization of the catalyst structure and reaction conditions may lead to even higher enantioselectivities and broader substrate scope, expanding the utility of this powerful synthetic strategy in drug discovery programs.
References
-
Chen, K. X.; Njoroge, F. G. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem2022 , 17 (1), e202100483. [Link]
-
Bellina, F.; Lessi, M. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chem. Rev.2003 , 103 (4), 1459-1528. [Link]
-
Deng, H.; Isler, M. P.; Snapper, M. L.; Hoveyda, A. H. A Highly Enantioselective Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones. J. Am. Chem. Soc.2001 , 123 (25), 6195–6196. [Link]
-
Kurono, N.; Ohkuma, T. Catalytic Asymmetric Cyanation Reactions. ACS Catal.2016 , 6 (2), 989–1023. [Link]
-
Tian, S.-K.; Chen, Y.; Hang, J.; Tang, L.; McDaid, P.; Deng, L. Catalytic Asymmetric Cyanosilylation of Ketones with Chiral Lewis Base. J. Am. Chem. Soc.2003 , 125 (33), 9900–9901. [Link]
-
Wen, K.-G.; Peng, Y.; Zeng, X.-P. Advances in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes. Org. Chem. Front.2020 , 7, 1886-1910. [Link]
-
Nam, J.; Le, P. Q.; Marks, T. J. Organocatalytic stereoselective cyanosilylation of small ketones. Nat. Catal.2022 , 5, 424-431. [Link]
-
Panda, S.; Chavan, N. D.; Ghorai, P. Intramolecular Cascade Cyclization of Cyclobutanone: Asymmetric Construction of Cyclobutanone Fused Oxa-Spirocycles. Org. Lett.2025 , 27 (2), 541–545. [Link]
-
Trost, B. M.; Yasukata, T. A Highly Diastereo- and Enantioselective Rhodium-Catalyzed Arylation of Cyclobutenes for the Efficient Synthesis of Chiral Cyclobutanes. J. Am. Chem. Soc.2001 , 123 (29), 7162–7163. [Link]
-
Waser, M. Towards an asymmetric organocatalytic α-cyanation of β-ketoesters. Beilstein J. Org. Chem.2015 , 11, 551–556. [Link]
-
Sakakura, A.; Kawajiri, K.; Ohkubo, T.; Kosugi, Y.; Ishihara, K. Non-enzymatic catalytic asymmetric cyanation of acylsilanes. Commun. Chem.2022 , 5, 45. [Link]
-
Peng, Y.; Zeng, X.-P.; Zhou, J. Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Adv. Synth. Catal.2019 , 361, 3281-3305. [Link]
-
van der Lee, A.; et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem2022 , 17(1), e202100483. [Link]
- Google Patents. Synthetic method of cyclobutanone. CN111138252A.
-
Goetzke, F. W.; Sidera, M.; Fletcher, S. P. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chem. Sci.2022 , 13, 236-240. [Link]
Sources
- 1. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric [4 + 2] Additions with Aliphatic Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile. As a key building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our aim is to empower you to diagnose and resolve common synthetic challenges, leading to higher yields and purity of your target compound.
Troubleshooting Guide: Navigating the Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from cyclobutanone. The first step involves the formation of the cyanohydrin, which is then reduced to the desired amino alcohol. Each step presents unique challenges and potential for side product formation. This guide will address specific issues you may encounter.
Step 1: Cyanohydrin Formation from Cyclobutanone
Question: My yield of cyclobutanone cyanohydrin is low, and I observe the presence of unreacted cyclobutanone in my crude product. What could be the issue?
Answer:
Low conversion in the cyanohydrin formation is a common issue and can often be traced back to the reaction equilibrium and pH control.
Causality and Mechanism: The cyanohydrin reaction is a reversible nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclobutanone[1][2]. The equilibrium can be shifted towards the product by using an excess of the cyanide source. However, the pH of the reaction medium is a critical factor. The reaction requires the presence of free cyanide ions (CN⁻) to act as a nucleophile. If the pH is too low (acidic), the cyanide will be protonated to form hydrogen cyanide (HCN), a less effective nucleophile, thus slowing down or even halting the reaction. Conversely, if the pH is too high (basic), the spontaneous hydrolysis of the cyanohydrin back to cyclobutanone can be accelerated.
Troubleshooting Protocol:
-
pH Monitoring and Adjustment: The optimal pH for cyanohydrin formation is typically in the range of 9-10. This ensures a sufficient concentration of free cyanide ions without excessively promoting the reverse reaction. Use a pH meter to monitor the reaction and add a base (e.g., NaOH or KOH solution) dropwise to maintain the desired pH.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the cyanide source (e.g., NaCN or KCN) to drive the equilibrium towards the cyanohydrin product.
-
Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions and favor the forward reaction.
Diagram: pH Influence on Cyanohydrin Equilibrium
Caption: pH control is critical for maximizing cyanohydrin yield.
Step 2: Reduction of 1-Hydroxycyclobutane-1-carbonitrile
Question: After the reduction of the cyanohydrin, my NMR/LC-MS analysis shows an unexpected peak. What could this impurity be?
Answer:
The reduction of the α-hydroxy nitrile intermediate can lead to several side products depending on the reducing agent and reaction conditions. The most common impurities are the corresponding carboxylic acid, an amino alcohol from over-reduction, or a cyclic ether from intramolecular cyclization.
1. Side Product: 1-Cyanocyclobutane-1-carboxylic acid
-
Formation Mechanism: This impurity arises from the hydrolysis of the nitrile group of the cyanohydrin intermediate, which can be catalyzed by acidic or basic conditions, sometimes present during the work-up of the cyanohydrin formation or the reduction step itself.
-
Identification:
-
LC-MS: Expect a peak with a molecular weight corresponding to C₆H₇NO₂ (MW: 125.12 g/mol ).
-
¹H NMR: Look for the disappearance of the hydroxymethyl protons and the appearance of a broad singlet corresponding to the carboxylic acid proton.
-
-
Prevention and Removal:
-
Maintain neutral or slightly basic conditions during the work-up of the cyanohydrin.
-
If the carboxylic acid is formed, it can be removed by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will remain in the organic layer, while the carboxylic acid salt will be in the aqueous layer.
-
2. Side Product: 1-(Aminomethyl)cyclobutanol
-
Formation Mechanism: This is the expected product from the complete reduction of the nitrile group to a primary amine. However, incomplete conversion can lead to its presence as an impurity alongside the desired this compound, which is actually an amino alcohol. The target molecule's name in the prompt is slightly misleading as the reduction of a nitrile leads to an amine. The correct IUPAC name for the product is 1-(aminomethyl)cyclobutanol . The prompt's "this compound" is the starting material for the reduction. Assuming the intended product is the amino alcohol, incomplete reaction is a major source of impurity.
-
Identification:
-
LC-MS: The desired product has a molecular formula of C₅H₁₁NO (MW: 101.15 g/mol ). Unreacted starting material will have a molecular weight of 111.14 g/mol .
-
¹H NMR: Incomplete reaction will show residual signals from the starting cyanohydrin.
-
-
Prevention and Removal:
-
Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄ or catalytic hydrogenation) is used.
-
Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or LC-MS.
-
Purification can be achieved by column chromatography on silica gel, often with an amine-modified mobile phase (e.g., containing triethylamine) to prevent tailing of the basic amine product.
-
3. Side Product: 2-Oxa-5-azaspiro[3.4]octane
-
Formation Mechanism: This cyclic ether is a result of an intramolecular cyclization of the product, 1-(aminomethyl)cyclobutanol. This is a common side reaction for γ-amino alcohols, especially under acidic conditions or at elevated temperatures. The nitrogen of the amino group can act as a nucleophile and attack the carbon bearing the hydroxyl group, leading to the formation of a five-membered ring.
-
Identification:
-
LC-MS: This side product would have a molecular formula of C₅H₉N, resulting from the dehydration of the amino alcohol.
-
¹H NMR: The spectrum would show a significant change in the chemical shifts and splitting patterns of the protons on the cyclobutane ring and the methylene bridge.
-
-
Prevention and Removal:
-
Maintain a low temperature during the reaction and work-up.
-
Avoid acidic conditions during work-up and purification.
-
Careful column chromatography can be used to separate the cyclic ether from the desired amino alcohol.
-
Diagram: Side Product Formation Pathways in the Reduction Step
Caption: Potential side products during the reduction of the cyanohydrin intermediate.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting the cyanohydrin to the amino alcohol?
A1: Both lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are effective for reducing nitriles to primary amines.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that provides high yields. However, it is highly reactive with water and protic solvents, requiring anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: This method (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is often considered "greener" and can be performed under milder conditions. However, the catalyst can sometimes be sensitive to impurities.
The choice of reagent will depend on the scale of your reaction, available equipment, and safety considerations.
Q2: How can I effectively purify the final product, 1-(aminomethyl)cyclobutanol?
A2: 1-(aminomethyl)cyclobutanol is a basic compound and can be challenging to purify by standard silica gel chromatography due to its interaction with the acidic silica surface, leading to peak tailing.
-
Amine-Modified Chromatography: Using an amine-functionalized silica column or adding a small amount of a volatile amine (e.g., 0.1-1% triethylamine) to your mobile phase can significantly improve the peak shape and separation.
-
Acid-Base Extraction: An initial purification can be achieved by an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This will remove neutral and acidic impurities.
Q3: My final product appears to be unstable and degrades over time. What are the storage recommendations?
A3: The primary amine in your product can be susceptible to oxidation and may react with atmospheric carbon dioxide. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C). If possible, converting the amine to a stable salt (e.g., a hydrochloride salt by treating with HCl in an appropriate solvent) can also enhance its stability.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound | C₆H₉NO | 111.14 | ¹H NMR: Signals for hydroxymethyl protons. IR: Strong C≡N stretch. |
| 1-(Aminomethyl)cyclobutanol (Desired Product) | C₅H₁₁NO | 101.15 | ¹H NMR: Signals for aminomethyl protons. IR: Absence of C≡N stretch, presence of N-H and O-H stretches. |
| 1-Cyanocyclobutane-1-carboxylic acid | C₆H₇NO₂ | 125.12 | ¹H NMR: Broad singlet for COOH proton. IR: Strong C=O and O-H stretches. |
| 2-Oxa-5-azaspiro[3.4]octane | C₅H₉N | 83.13 | MS: Lower molecular weight due to dehydration. ¹H NMR: Characteristic shifts for the cyclic ether structure. |
References
-
Organic Syntheses. Org. Synth.1963 , 43, 83. [Link]
-
LibreTexts. Cyanohydrins. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 180205281, 1-(aminomethyl)cyclobutanol. [Link]
Sources
Technical Support Center: Protecting Group Strategies for 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
Welcome to the technical support guide for navigating the synthetic challenges of 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This bifunctional molecule, containing a primary alcohol and a nitrile group on a strained cyclobutane ring, requires a carefully planned protecting group strategy to achieve successful downstream transformations. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to address common issues encountered during its synthesis and modification.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected results.
Q1: My silylation reaction to protect the primary alcohol is sluggish and incomplete. What are the likely causes and how can I fix it?
A1: Incomplete silylation is a common issue stemming from several factors. Let's break down the causes and solutions.
-
Cause 1: Inadequate Drying. Silylating agents like tert-Butyldimethylsilyl chloride (TBS-Cl) are highly sensitive to moisture. Trace amounts of water in your solvent, on your glassware, or in your starting material will consume the reagent.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry your starting material under high vacuum for several hours before use.
-
-
Cause 2: Incorrect Base or Insufficient Amount. A base is required to neutralize the HCl generated during the reaction.[1] Imidazole is a common choice as it also acts as a catalyst.[2] Triethylamine (TEA) is also effective.[1][3] If the base is weak, old, or used in stoichiometric amounts, the reaction can stall.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of a high-purity base like imidazole or 2,6-lutidine. Imidazole is often preferred as it forms a highly reactive silyl-imidazolium intermediate.[2]
-
-
Cause 3: Steric Hindrance & Reagent Choice. While the hydroxyl group is primary, the adjacent quaternary carbon of the cyclobutane ring can create some steric hindrance. If you are using a very bulky silylating agent, the reaction may be slow.
Q2: During the deprotection of my silyl ether with acid, I'm observing significant decomposition and loss of my nitrile group. Why is this happening?
A2: This is a classic problem of functional group compatibility. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or amide.[5][6][7] The acidic conditions required to cleave many silyl ethers can simultaneously hydrolyze your nitrile.
-
Cause: Strong protic acids (e.g., HCl, TFA) will protonate the nitrile nitrogen, making the carbon highly electrophilic and prone to attack by water, leading to hydrolysis.[5][7]
-
Solution: Orthogonal Deprotection. The key is to use a deprotection method that is "orthogonal" to the stability of the nitrile.[8][9] Silyl ethers are uniquely suited for this because they can be cleaved under non-acidic conditions using a fluoride source.[10] The high strength of the Silicon-Fluorine bond is the driving force for this reaction.[10]
-
Recommended Reagent: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is the industry standard for mild and efficient cleavage of silyl ethers.[3][11] Acetic acid is sometimes used to buffer the reaction, but for a sensitive substrate, using TBAF alone is often sufficient. Other fluoride sources like HF-Pyridine or triethylamine trihydrofluoride can also be used, but require careful handling.[12]
-
Q3: My reaction yield is consistently low after aqueous workup and column chromatography. Where am I losing my product?
A3: Low yield after purification can be due to mechanical losses, but with silylated compounds, there are two common chemical culprits.
-
Cause 1: Premature Deprotection on Silica Gel. Standard silica gel is slightly acidic and can be sufficient to partially or fully cleave acid-sensitive protecting groups, especially less stable silyl ethers like TMS.[13] While TBS ethers are more robust, prolonged exposure on a silica column can lead to some loss.
-
Solution:
-
Neutralize Silica: Before running your column, flush it with your eluent mixture containing a small amount of a neutralising base, like 1% triethylamine.
-
Use Alternative Media: Consider using neutral alumina or a treated silica gel for your purification.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation.
-
-
-
Cause 2: Volatility. Silyl ethers are significantly less polar and more volatile than their corresponding alcohols. You may be losing your protected compound during solvent removal under reduced pressure.
-
Solution: Avoid using high vacuum or excessive heat when concentrating your product fractions. Use a cold trap on your rotary evaporator and stop concentration when a small amount of solvent remains. It is better to remove the final traces of solvent under a gentle stream of nitrogen or by static high vacuum at room temperature.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader strategic questions for experimental design.
Q4: What is the best all-around protecting group for the hydroxyl group on this compound?
A4: For general purposes, the tert-Butyldimethylsilyl (TBS) ether is the recommended choice.
-
Ease of Introduction: It is reliably introduced using TBS-Cl and imidazole in DMF or DCM.[2][4]
-
Robustness: It is stable to a wide range of conditions, including strongly basic reagents (e.g., Grignard reagents, organolithiums), many oxidizing agents, and some reducing agents.[10] This makes it highly versatile for subsequent synthetic steps.
-
Orthogonal Cleavage: As discussed in Q2, it can be cleanly removed with fluoride ions (TBAF), leaving the nitrile and cyclobutane ring intact.[3][11]
-
Cyclobutane Stability: The mild, non-acidic conditions for TBS protection and deprotection do not endanger the strained cyclobutane ring, which can be susceptible to ring-opening under harsh acidic or thermal conditions.[14][15][16]
Q5: I need to perform a reaction under strongly acidic conditions. Is there any protecting group I can use?
A5: This is a challenging scenario due to the inherent acid sensitivity of the nitrile group.[5][6] However, if acidic conditions are unavoidable, a Benzyl (Bn) ether might be a viable, albeit more complex, option.
-
Stability: Benzyl ethers are significantly more stable to acid than silyl ethers and acetals.[9]
-
Introduction: They are typically installed under basic conditions (e.g., NaH, benzyl bromide), which are compatible with the nitrile.
-
Cleavage: The key advantage is that they can be removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C).[9][13] This deprotection method is orthogonal to both the nitrile and the silyl ether protecting groups.
Q6: How should I monitor the progress of my protection and deprotection reactions?
A6: Effective reaction monitoring is crucial for success.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method.
-
Protection: You will see the disappearance of the polar starting material spot (alcohol) and the appearance of a new, less polar spot (silyl ether) with a higher Rf value.
-
Deprotection: You will observe the opposite: the disappearance of the non-polar silyl ether spot and the reappearance of the polar alcohol spot at a lower Rf.
-
Staining: Since the alcohol and its protected form may not be UV-active, use a stain like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) for visualization.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a quick GC-MS analysis of an aliquot can show the conversion ratio of starting material to product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. For TBS protection, you will see the appearance of new signals in the upfield region (around 0.1 ppm for the Si-Me₂ protons and 0.9 ppm for the Si-tBu protons) and a shift in the -CH₂O- protons.
Protecting Group Selection Guide
The choice of protecting group is dictated entirely by the planned downstream reaction conditions.
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability & Compatibility Notes |
| tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole, DMF, RT[2] | TBAF, THF, RT[3][11] | Excellent Choice. Stable to base, oxidants, reductants. Cleavage is orthogonal to the nitrile group.[10] |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF, RT | TBAF, THF, RT (slower than TBS)[13] | More sterically hindered and more stable than TBS. Useful if TBS is not robust enough for your reaction. |
| Benzyl | Bn | NaH, BnBr, THF, 0 °C to RT[9] | H₂, Pd/C, EtOH/EtOAc[9][13] | Stable to strong acid/base. Cleavage is orthogonal. Use if subsequent steps involve acid. Avoid if downstream steps use catalytic hydrogenation. |
| Tetrahydropyranyl | THP | DHP, p-TsOH (cat.), DCM, RT[9] | p-TsOH, MeOH, RT[9] | Not Recommended. Both introduction and cleavage require acidic conditions, which risk nitrile hydrolysis. |
Decision Workflow for Protecting Group Selection
The following diagram illustrates a logical workflow for choosing the appropriate protecting group based on your synthetic plan.
Caption: Decision tree for selecting an alcohol protecting group.
Section 3: Key Experimental Protocols
Protocol 1: TBS Protection of this compound
This protocol details the standard procedure for protecting the primary alcohol as a TBS ether.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.5 M.
-
Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it fully dissolves.
-
Addition of Silylating Agent: In a single portion, add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution in vacuo (with care, see Q3).
-
Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl((1-cyanocyclobutyl)methoxy)dimethylsilane.
-
Protocol 2: TBAF Deprotection of the TBS Ether
This protocol describes the mild removal of the TBS group to regenerate the alcohol.
-
Preparation: To a round-bottom flask, add the TBS-protected starting material (1.0 eq).
-
Dissolution: Dissolve the material in anhydrous Tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Addition of TBAF: Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete in 1-3 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution in vacuo.
-
The crude product is often clean enough for subsequent steps. If necessary, purify by flash column chromatography using a gradient of ethyl acetate in hexanes.
-
References
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Evans, D. A. (n.d.). Protective Groups. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]
-
Shirini, F., et al. (n.d.). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Shahid Beheshti University. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
RSC Publishing. (n.d.). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
-
ACS Publications. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 23). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 16. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(hydroxymethyl)cyclobutane-1-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(hydroxymethyl)cyclobutane-1-carbonitrile. It is designed to address common challenges related to achieving high purity of this valuable building block. The information presented herein synthesizes established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy for this compound is primarily dictated by two functional groups: the primary alcohol (-CH₂OH) and the nitrile (-C≡N) attached to a quaternary carbon within a cyclobutane ring.[1][2] The hydroxyl group is highly polar and capable of hydrogen bonding, while the nitrile group adds moderate polarity.[3][4] This combination results in a compound with significant polarity, making it highly soluble in polar protic solvents (like methanol and ethanol) but less soluble in nonpolar solvents (like hexanes). These properties are central to designing effective chromatographic or recrystallization-based purification methods.[5]
Q2: How can I reliably assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for robust purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying and quantifying impurities. The ¹H NMR spectrum should show distinct signals for the cyclobutane and hydroxymethyl protons. Impurity signals, even at low levels, can often be detected. Comparing the integration of impurity peaks to your product peaks can provide a quantitative estimate of purity. For identifying common solvent or reagent residues, referencing established tables of chemical shifts is highly recommended.[6][7]
-
Mass Spectrometry (MS): Techniques like ESI-MS can confirm the molecular weight of the desired product (111.14 g/mol ) and detect the presence of impurities with different masses.[8]
-
Infrared (IR) Spectroscopy: The presence of a sharp, intense absorption peak around 2200-2250 cm⁻¹ is a clear indicator of the nitrile functional group.[4] The absence of peaks from key starting materials (e.g., a C=O stretch if starting from a ketone) can indicate reaction completion.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and optimizing purification conditions. A single, well-defined spot under various solvent systems is a good, albeit preliminary, indicator of high purity.
Q3: What are the common stability concerns for this molecule during purification and storage?
A3: this compound is generally stable under standard laboratory conditions. However, two potential degradation pathways should be considered:
-
Nitrile Hydrolysis: In the presence of strong acids or bases, particularly at elevated temperatures, the nitrile group can hydrolyze to first form an amide and subsequently a carboxylic acid.[9][10] It is crucial to avoid extreme pH conditions during workup and purification.
-
Oxidation: While less common, the primary alcohol can be oxidized to an aldehyde or carboxylic acid in the presence of strong oxidizing agents.
For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture, and stored at 2-8°C.[3]
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you may encounter and provides actionable solutions.
Issue 1: My sample is contaminated with non-polar impurities (e.g., grease, starting materials from Grignard reactions).
-
Causality: These impurities typically arise from glassware contaminants or non-polar reagents used in preceding synthetic steps. Due to their significantly different polarity compared to your target compound, they are often straightforward to remove.
-
Solution: Liquid-Liquid Extraction or Hexane Wash.
-
Dissolve the crude product in a polar solvent in which it is highly soluble, such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer multiple times with a saturated aqueous solution (e.g., brine).
-
For a more rigorous approach, perform a hexane wash. Dissolve the crude material in a minimal amount of a polar solvent (like ethyl acetate) and add a large volume of hexanes. The non-polar impurities will remain in the hexane, while your more polar product may precipitate or can be extracted into a more polar solvent.
-
Issue 2: My NMR spectrum shows the presence of unreacted polar starting materials or polar by-products.
-
Causality: This is a common issue resulting from incomplete reactions or side reactions generating polar species. These impurities often have similar polarities to this compound, making simple extraction ineffective. Their similar polarity means they will likely have close Rf values on TLC, complicating separation.[11]
-
Solution: Flash Column Chromatography. This is the most effective method for separating compounds with similar polarities.[12][13] Because the target molecule is quite polar, a standard silica gel column with a carefully optimized solvent system is required.
Caption: Decision tree for selecting the appropriate purification method.
Issue 3: My product streaks badly on a silica TLC plate, making separation difficult.
-
Causality: Streaking on silica gel often indicates strong interaction between the analyte and the acidic silanol groups on the silica surface. This is common for polar compounds, especially those with basic nitrogen atoms, though the nitrile group is not strongly basic.[14] The polar hydroxyl group is the more likely cause of strong interaction.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a polar modifier to the eluent. For example, adding 0.5-1% triethylamine (Et₃N) can neutralize acidic sites on the silica, while adding 1-2% methanol or acetic acid can improve the elution of highly polar compounds by competing for binding sites.
-
Solution 2: Use a Different Stationary Phase. If modifying the mobile phase is insufficient, consider alternative stationary phases.
-
Alumina (neutral or basic): Can be effective for compounds that interact too strongly with silica.
-
Reversed-Phase Silica (C18): This technique separates based on hydrophobicity. Your polar compound would elute early with a highly aqueous mobile phase.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for purifying very polar compounds that are poorly retained in reversed-phase chromatography.[15]
-
Experimental Protocols
Protocol 1: High-Purity Flash Column Chromatography
This protocol is optimized for separating this compound from other polar impurities.
1. Preparation of the Column and Sample:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Slurry pack the column using the initial, low-polarity eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
Prepare the sample by "dry loading": dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol), add a small amount of silica gel (approx. 2-3x the mass of your product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[13] This prevents solvent effects at the top of the column and improves resolution.
2. Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a relatively non-polar solvent system (e.g., 20-30% Ethyl Acetate/Hexanes) and gradually increase the polarity (gradient elution). A typical gradient might be from 30% to 80% Ethyl Acetate in Hexanes.
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
3. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful that the product may be a viscous oil or a low-melting solid.
Table 1: Comparison of Purification Techniques
| Technique | Principle of Separation | Pros | Cons | Best For |
| Recrystallization | Differential solubility at different temperatures | Scalable, cost-effective, can yield very high purity. | Requires a suitable solvent, potential for product loss in mother liquor. | Removing small amounts of impurities from a mostly pure, solid product.[16] |
| Flash Chromatography | Differential partitioning between stationary and mobile phases | Highly versatile, excellent for separating complex mixtures. | More solvent waste, requires optimization, can be time-consuming. | Isolating the product from impurities with different polarities.[12] |
| Preparative HPLC | High-resolution partitioning | Highest resolution, automated. | Expensive, limited sample capacity, high solvent consumption. | Final polishing step to achieve >99.5% purity or separating isomers. |
Protocol 2: Purity Assessment by ¹H NMR
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard with a simple, well-resolved NMR signal (e.g., dimethyl sulfone) if quantitative analysis (qNMR) is required.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is long enough (e.g., 5-7 times the longest T1) for accurate integration if performing qNMR.
3. Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the peaks corresponding to your product and any visible impurities.
-
Calculate the mole percent of the impurity using the formula: (Impurity Integral / Number of Protons) / ((Product Integral / Number of Protons) + (Impurity Integral / Number of Protons)) * 100%.
References
-
SciSpace. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Available from: [Link]
-
ResearchGate. Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). Available from: [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]
-
Chemistry Steps. Preparation of Nitriles. Available from: [Link]
-
Chemspace. 1'-hydroxy-2'-methyl-[1,1'-bi(cyclobutane)]-1-carbonitrile. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
-
Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. Available from: [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available from: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
- Google Patents. Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
-
Organic Chemistry Data. Nitrile to Amide - Common Conditions. Available from: [Link]
-
PubMed. Microbial transformation of nitriles to high-value acids or amides. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
KGROUP, University of Washington. NMR Chemical Shifts of Trace Impurities. Available from: [Link]
-
ResearchGate. (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available from: [Link]
-
ResearchGate. (PDF) Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods. Available from: [Link]
-
CUTM Courseware. STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Available from: [Link]
-
PubChem, NIH. 1-Cyclobutene-1-carbonitrile. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ABL Technology. This compound. Available from: [Link]
-
PubChem, NIH. 1-(Hydroxymethyl)cyclopropaneacetonitrile. Available from: [Link]
Sources
- 1. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 2. labsolu.ca [labsolu.ca]
- 3. chemscene.com [chemscene.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. waters.com [waters.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound - CAS:956531-83-2 - Sunway Pharm Ltd [3wpharm.com]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. Microbial transformation of nitriles to high-value acids or amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Purification [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
Executive Summary
You are likely utilizing 1-(hydroxymethyl)cyclobutane-1-carbonitrile as a quaternary carbon building block for JAK inhibitors or similar bioactive scaffolds. While cyclobutanes are generally kinetically stable, this specific molecule possesses a "Trojan Horse" structural motif: a geminal hydroxymethyl-nitrile pair .
This configuration creates a high susceptibility to intramolecular spiro-lactonization upon trace hydrolysis. This guide addresses the specific stability profile of this compound, moving beyond generic "store at -20°C" advice to explain the mechanistic reasons for degradation and how to prevent them.
Module 1: The "Lactonization Trap" (Mechanism of Degradation)
The Core Issue
Users frequently report that their liquid samples become viscous or deposit white solids over time. This is rarely simple polymerization. It is usually the formation of 2-oxaspiro[3.4]octan-1-one (a spiro-gamma-lactone).
The Mechanism:
-
Trigger: Moisture + Trace Acid/Base.[1] The nitrile (-CN) hydrolyzes to a carboxylic acid (-COOH).[2]
-
Accelerator: The Thorpe-Ingold Effect (Gem-disubstituent effect). Because the -CH2OH and -CN groups are on the same carbon of a strained ring, they are forced into close proximity.
-
Result: As soon as the acid forms, the neighboring hydroxyl group attacks it, closing a stable 5-membered lactone ring.
Pathway Visualization
Figure 1: The degradation pathway.[2][3][4][5] Note that the intermediate acid is rarely isolated because the cyclization to the lactone is kinetically favored.
Module 2: Troubleshooting & FAQs
Category A: Physical Appearance & Storage
Q1: My sample was a clear liquid, but now it's cloudy/viscous. Is it still usable?
-
Diagnosis: This indicates the onset of oligomerization or lactonization. The "cloudiness" is often the spiro-lactone, which has a higher melting point than the nitrile precursor.
-
Action:
-
Do not heat to redissolve (this accelerates the reaction).
-
Check NMR: Look for the disappearance of the nitrile carbon peak (~120-124 ppm in
C NMR) and the appearance of a carbonyl peak (~175-180 ppm). -
Remediation: If degradation is <10%, repurify via vacuum distillation (see Protocol A). If >10%, the lactone is difficult to separate without column chromatography.
-
Q2: Why does the Safety Data Sheet (SDS) recommend storage under inert gas?
-
Technical Reality: It is not just about oxidation.[6] Oxygen can oxidize the primary alcohol (-CH2OH) to an aldehyde, but moisture is the greater threat. Inert gas (Argon/Nitrogen) prevents atmospheric moisture ingress, stopping the hydrolysis trigger described in Figure 1.
Category B: Reaction Compatibility
Q3: Can I use strong aqueous bases (NaOH/KOH) with this reactant?
-
Risk Level: HIGH.
-
Explanation: While you might intend to react the hydroxyl group, strong aqueous base will hydrolyze the nitrile to the amide or acid. Once acidified during workup, the acid will immediately snap shut into the lactone.
-
Alternative: Use non-nucleophilic bases (e.g., NaH, LiHMDS, or t-BuOK) in anhydrous solvents (THF, DMF) to deprotonate the alcohol without attacking the nitrile.
Q4: Is the cyclobutane ring stable at high temperatures (>100°C)?
-
Analysis: Cyclobutane has a ring strain of ~26.3 kcal/mol [1].[7] While generally stable up to ~150°C, the presence of the nitrile group can facilitate radical ring-opening if initiators are present.
-
Guideline: Keep reaction temperatures below 80°C unless necessary. If high heat is required, ensure the system is strictly radical-free (degassed).
Module 3: Experimental Protocols
Protocol A: Purification of Degraded Samples (Vacuum Distillation)
Use this protocol if your sample has yellowed or become viscous.
Prerequisites:
-
High-vacuum line (< 5 mmHg).
-
Short-path distillation head (to minimize thermal exposure).
-
Oil bath.
Step-by-Step:
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased to maintain high vacuum.
-
Degassing: Stir the crude material under vacuum at room temperature for 15 minutes to remove volatile impurities and dissolved oxygen.
-
Heating: Slowly ramp the oil bath temperature. The compound likely boils between 80°C - 100°C at 1-2 mmHg (estimate based on cyclobutanemethanol derivatives).
-
Collection: Discard the first 5% (forerun). Collect the main fraction as a colorless oil.
-
Storage: Immediately flush the receiving flask with Argon, seal with Parafilm, and store at -20°C.
Protocol B: Rapid Purity Check (NMR)
Use this to validate shelf-life status.
Solvent: CDCl
| Signal Region | Target Molecule (Intact) | Degradant (Lactone) | Notes |
| Proton (1H) | The shift downfield indicates esterification. | ||
| Carbon (13C) | Disappears | Nitrile peak is distinct. | |
| Carbon (13C) | No signal > 150 ppm | Carbonyl appearance is the definitive fail marker. |
Module 4: Decision Logic for Troubleshooting
Use this logic flow to determine the fate of your reagent batch.
Figure 2: Diagnostic workflow for evaluating reagent quality.
References
-
Ring Strain Data
- Source: Master Organic Chemistry. "Ring Strain in Cyclopropane and Cyclobutane."
- Relevance: Establishes the baseline instability (26.3 kcal/mol) of the cyclobutane core, explaining thermal sensitivity.
-
URL:[Link]
-
Nitrile Hydrolysis Mechanism
-
Intramolecular Lactonization (Thorpe-Ingold Effect)
- Source: MDPI (Molecules Journal). "Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis."
- Relevance: validates the thermodynamic stability of cyclobutane-fused lactones and the kinetic favorability of their form
-
URL:[Link]
-
Synthesis & Precursor Properties
Sources
- 1. youtube.com [youtube.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions [mdpi.com]
- 5. web.viu.ca [web.viu.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Byproduct Detection in 1-(hydroxymethyl)cyclobutane-1-carbonitrile Reactions
Welcome to the technical support center for the analysis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile. As a crucial intermediate in the synthesis of pharmaceuticals, ensuring its purity is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the detection and identification of reaction byproducts.
Section 1: Troubleshooting Guide for Analytical Observations
This section is designed to help you diagnose and resolve common issues encountered during the analysis of your reaction mixture. The causality-driven format links observable analytical problems to their likely chemical origins and provides actionable solutions.
| Observed Issue | Potential Cause(s) & Chemical Rationale | Recommended Analytical Action & Rationale |
| Unexpected peak(s) in GC/HPLC chromatogram with lower retention time than the product. | Unreacted Starting Material (Cyclobutanone): Cyclobutanone is more volatile and less polar than the hydroxymethyl product, leading to a shorter retention time on standard GC or reversed-phase HPLC columns. | Action: Confirm by co-injecting a cyclobutanone standard. Rationale: Matching retention times provides strong evidence for its identity. For GC-MS, the mass spectrum of this peak should match the known spectrum of cyclobutanone (M+ at m/z 70). |
| A prominent peak is observed in GC-MS, but its mass spectrum shows only the starting material (e.g., cyclobutanone), not the product. | Thermal Decomposition of the Cyanohydrin Product: this compound is a cyanohydrin, which can be thermally unstable.[2] The high temperature of the GC inlet port can cause a retro-cyanohydrin reaction, reverting the product back to cyclobutanone and hydrogen cyanide (HCN).[3][4] | Action 1: Lower the GC inlet temperature. Consider using a cool-on-column inlet if available to introduce the sample at a lower initial temperature.[2] Action 2: Derivatize the hydroxyl group (e.g., silylation) to increase thermal stability. Action 3: Switch to a less thermally aggressive technique like HPLC-UV or LC-MS. |
| NMR spectrum (¹H or ¹³C) shows additional signals in the aliphatic region (1.5-3.0 ppm). | Isomeric Byproducts: The formation of cyclobutane derivatives can sometimes yield isomers.[5] For instance, side reactions might produce 3-(hydroxymethyl)cyclobutane-1-carbonitrile.[6] The different substitution pattern on the cyclobutane ring will result in a distinct set of NMR signals.[7] | Action: Utilize 2D NMR techniques like COSY and HSQC. Rationale: COSY will reveal proton-proton coupling networks, helping to piece together the structure of the isomer. HSQC will correlate protons directly to the carbons they are attached to, providing a more complete picture of the carbon skeleton. |
| Mass spectrum of an impurity peak shows a molecular ion 2 units higher (M+2) than the product. | Over-reduction to 1-(aminomethyl)cyclobutanol: If a strong reducing agent like LiAlH₄ is used to synthesize the starting material or in a subsequent step, it can potentially reduce the nitrile group to a primary amine.[8][9][10] | Action: Use LC-MS with electrospray ionization (ESI) in positive ion mode. Rationale: The amine functional group is basic and will readily protonate, giving a strong [M+H]⁺ signal, which helps in its identification. The change in polarity also makes it suitable for HPLC separation. |
| Broad, tailing peaks for the main product in reversed-phase HPLC. | Interaction with Residual Silanols: The polar hydroxyl group of the analyte can interact with acidic silanol groups on the silica-based column packing, leading to poor peak shape. Highly aqueous mobile phases can also sometimes lead to poor reproducibility on standard C18 columns.[11] | Action 1: Use an end-capped column or a column with a polar-embedded phase. Action 2: Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase to mask the silanol groups. Action 3: Consider a porous graphitic carbon (PGC) column, which offers a different retention mechanism and is stable in highly aqueous mobile phases.[12] |
| FTIR spectrum of the crude product shows a weak but sharp peak around 2250 cm⁻¹ and a strong, broad peak around 3400 cm⁻¹. | Presence of both Nitrile and Hydroxyl Groups: This is the expected pattern for the desired product. The peak around 2250 cm⁻¹ is characteristic of a C≡N (nitrile) stretch, and the broad absorption around 3400 cm⁻¹ is characteristic of an O-H (alcohol) stretch. An unusually weak nitrile peak might suggest incomplete reaction. | Action: This is a confirmation of the desired functional groups. For quantitative analysis, chromatography is required. Rationale: FTIR is excellent for functional group identification but not for quantifying components in a mixture. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
The most common byproducts originate from the core cyanohydrin reaction or subsequent transformations:
-
Unreacted Cyclobutanone: Incomplete reaction is common, as cyanohydrin formation is a reversible equilibrium.[3]
-
Dimerization/Polymerization Products: Under certain conditions, especially with base catalysis, aldehydes and ketones can undergo self-condensation reactions.
-
Hydrolysis Product (1-hydroxycyclobutane-1-carboxylic acid): If water is present under acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid.[13]
-
Amine Byproducts: If the synthesis involves a reduction step, the nitrile can be reduced to a primary amine (1-(aminomethyl)cyclobutanol), and this can sometimes react further to form secondary or tertiary amines.[14]
Q2: Which analytical technique is best for routine purity checks versus in-depth structural elucidation of unknown byproducts?
-
For Routine Purity Checks: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID) are ideal. They are robust, reproducible, and provide excellent quantitative data on the percentage purity of your main component.[15]
-
For In-depth Structural Elucidation: A combination of techniques is necessary.[16]
-
LC-MS or GC-MS: Provides the molecular weight of the impurity and fragmentation data, which gives clues about its structure.[15][17]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental formula of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR experiments (like COSY, HSQC, HMBC) are the gold standard for unambiguously determining the complete chemical structure and stereochemistry of an unknown compound.[18]
-
Q3: How can I differentiate between the desired product and potential impurities using mass spectrometry?
This depends on the impurity. Key fragmentation patterns for the desired product, this compound (MW: 111.14), would likely include:
-
Loss of H₂O (M-18): A peak at m/z 93 is expected due to the dehydration of the alcohol.[19]
-
Loss of HCN (M-27): A peak at m/z 84 from the elimination of hydrogen cyanide.
-
α-Cleavage: The bond between the carbon bearing the OH/CN groups and the adjacent ring carbon can break. A prominent fragment is often the loss of the CH₂OH group (M-31), leading to a peak at m/z 80.[19][20] A peak at m/z 31 for the [CH₂OH]⁺ fragment itself is also possible.[20]
-
Ring Cleavage: Cyclobutane rings can undergo complex fragmentation, often resulting in a characteristic peak at m/z 57.[21]
By comparing the fragmentation pattern of an unknown peak to these expected pathways, you can often identify it. For example, unreacted cyclobutanone would show a molecular ion at m/z 70 and would not show a loss of water or HCN.
Q4: What are the key NMR signals (¹H and ¹³C) I should look for to confirm the structure of this compound?
While specific shifts depend on the solvent, you should look for these characteristic signals:
-
¹H NMR:
-
A singlet (or AB quartet if sterically hindered) for the two protons of the -CH₂OH group.
-
A broad singlet for the -OH proton (this can exchange with D₂O).
-
Complex multiplets for the 6 protons of the cyclobutane ring, typically in the 1.5-2.8 ppm range.[7]
-
-
¹³C NMR:
-
A signal for the nitrile carbon (-C≡N) typically in the 115-125 ppm range.
-
A signal for the quaternary carbon attached to the OH and CN groups.
-
A signal for the hydroxymethyl carbon (-CH₂OH) around 60-70 ppm.
-
Signals for the three CH₂ groups of the cyclobutane ring. For unsubstituted cyclobutane, the signal is around 22.4 ppm.[22] Substitution will cause these to shift.
-
Q5: My sample seems to degrade upon injection into the GC. What can I do?
This is a very common issue with cyanohydrins due to their thermal instability.[2] The high heat of the GC inlet can cause decomposition back to the starting ketone and HCN.[23]
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 150 °C) and see if the product peak appears.
-
Use a Milder Injection Technique: A cool-on-column inlet introduces the sample directly into the column at the oven temperature, avoiding the hot inlet entirely. This is the gentlest injection method.[2]
-
Derivatization: Convert the thermally labile hydroxyl group into a more stable ether, such as a trimethylsilyl (TMS) ether, by reacting it with an agent like BSTFA. This increases the compound's volatility and thermal stability.
-
Switch to HPLC: HPLC is the preferred method for thermally sensitive compounds as the entire analysis is performed at or near room temperature.[12]
Section 3: Detailed Experimental Protocol
Protocol: GC-MS Method for Purity Assessment and Byproduct Identification
This protocol provides a starting point for analyzing a reaction mixture containing this compound. Optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like ethyl acetate or dichloromethane.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
-
-
Instrumentation (Example System):
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
-
GC Method Parameters:
-
Inlet: Split/Splitless
-
Inlet Temperature: 180 °C (Note: Lower this temperature first if decomposition is suspected).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust based on sample concentration).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35 - 350.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent for each peak to estimate the relative abundance of each component.
-
For each impurity peak, analyze the mass spectrum. Compare it to a library (e.g., NIST) and to the expected fragmentation patterns of potential byproducts discussed in the FAQ section.
-
Section 4: Logical Workflow for Impurity Identification
This diagram outlines a systematic approach to identifying an unknown peak observed during analysis.
Caption: Workflow for identifying an unknown impurity.
References
-
Chemistry LibreTexts. (2023). Cyanohydrins. [Link]
-
ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). [Link]
-
MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. [Link]
-
Pellissier, H. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(10), 3847-3914. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
-
Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Royal Society of Chemistry. (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 10(28), 3462-3468. [Link]
-
OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. [Link]
-
MDPI. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 25(3), 1746. [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. [Link]
-
Reddit. (2024). Cyanohydrin stability on GC. [Link]
-
Aakash Institute. (n.d.). Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
PubMed Central. (2008). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. Journal of the American Chemical Society, 130(4), 1323–1333. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. [Link]
-
ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]
-
ResearchGate. (n.d.). Chromatograms of HS-GC-FID. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
NRC Publications Archive. (2017). Determination of total cyanide in soil by isotope dilution GC/MS following pentafluorobenzyl derivatization. [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
YouTube. (2022). Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. [Link]
-
Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (2005). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]
Sources
- 1. 1-(Hydroxymethyl)cyclopentane-1-carbonitrile [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 11. hplc.eu [hplc.eu]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. mdpi.com [mdpi.com]
- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. biotech-spain.com [biotech-spain.com]
- 16. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 20. youtube.com [youtube.com]
- 21. whitman.edu [whitman.edu]
- 22. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Reactivity of 1-(hydroxymethyl)cyclobutane-1-carbonitrile
Welcome to the technical support center for 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this unique bifunctional molecule. The inherent steric hindrance and ring strain of the cyclobutane core, combined with the presence of both a nitrile and a hydroxymethyl group on a quaternary carbon, often leads to lower than expected reactivity.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these synthetic hurdles.
Understanding the Challenge: Steric Hindrance and Ring Strain
The primary obstacle to achieving high yields and clean reactions with this compound is the steric congestion around the reactive centers. The cyclobutane ring forces bond angles to deviate from the ideal tetrahedral angle of 109.5°, leading to significant angle and torsional strain.[1][2][3][4][5] This strain influences the molecule's conformation and can hinder the approach of reagents to both the nitrile and hydroxymethyl functionalities.
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section addresses common problems encountered during specific transformations of this compound.
Issue 1: Incomplete or Sluggish Hydrolysis of the Nitrile Group
Question: My attempts to hydrolyze the nitrile to a carboxylic acid or an amide are resulting in low yields and recovery of starting material, even under forcing acidic or basic conditions. What can I do?
Answer: The steric hindrance around the nitrile group makes it resistant to standard hydrolysis conditions. Harsh conditions can also lead to undesired side reactions or decomposition.
Root Cause Analysis:
-
Steric Hindrance: The bulky cyclobutane group shields the electrophilic carbon of the nitrile from nucleophilic attack by water or hydroxide ions.
-
Ring Strain: While ring strain can sometimes promote reactions that lead to ring-opening, in this case, it primarily contributes to the rigid structure that blocks reagent access.[1][2][3][4][5]
Recommended Solutions:
-
Transition Metal Catalysis: For the selective hydration of the nitrile to the corresponding primary amide, the use of a specialized catalyst is highly recommended. The Ghaffar-Parkins catalyst , a platinum-based complex, is known for its exceptional activity in hydrating sterically hindered nitriles under mild conditions.[6][7][8][9] This method often prevents over-hydrolysis to the carboxylic acid.[6]
-
Experimental Protocol: Ghaffar-Parkins Catalyzed Nitrile Hydration
-
In a clean, dry flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add the Ghaffar-Parkins catalyst (1-5 mol%).
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, the reaction can be worked up by removing the solvent under reduced pressure and purifying the resulting amide by column chromatography.
-
-
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis by providing localized superheating. This can often drive sluggish reactions to completion in a fraction of the time required for conventional heating.
-
Starting Conditions:
-
Acidic: this compound, 6M aq. HCl, sealed microwave vessel, 150-180 °C, 30-60 min.
-
Basic: this compound, 20% aq. NaOH, sealed microwave vessel, 150-180 °C, 30-60 min.
-
-
Data Summary: Comparison of Nitrile Hydrolysis Methods
| Method | Reagents | Temperature | Typical Issues | Key Advantage |
| Strong Acid/Base | Conc. HCl / 40% NaOH | Reflux | Low conversion, decomposition | Inexpensive |
| Microwave-Assisted | 6M HCl / 20% NaOH | 150-180 °C | Requires specialized equipment | Rapid reaction times |
| Ghaffar-Parkins Catalyst | [PtH{(PMe2O)2H}(PMe2OH)] | 40-60 °C | Catalyst cost and availability | High selectivity for amide, mild conditions[6][7][8][9] |
Issue 2: Low Yields in the Reduction of the Nitrile to a Primary Amine
Question: I am struggling to reduce the nitrile group to a primary amine using standard reducing agents like LiAlH4. The reaction is either incomplete or I observe side products.
Answer: The reduction of the sterically hindered nitrile requires a potent reducing agent. However, the presence of the acidic hydroxyl group can complicate the reaction with hydride reagents.
Root Cause Analysis:
-
Steric Hindrance: Similar to hydrolysis, the cyclobutane ring impedes the delivery of hydride to the nitrile carbon.
-
Hydroxyl Group Interference: The acidic proton of the hydroxymethyl group will react with strong hydride reagents like Lithium Aluminum Hydride (LiAlH4), consuming the reagent and generating hydrogen gas.
Recommended Solutions:
-
Use of Excess Reducing Agent: To compensate for the amount of reagent that reacts with the hydroxyl group, a significant excess of LiAlH4 (at least 2.5-3.0 equivalents) is necessary. The first equivalent will deprotonate the alcohol, and the subsequent equivalents will reduce the nitrile.
-
Inverse Addition: To maintain a low concentration of the reducing agent and potentially improve selectivity, an inverse addition protocol can be employed. Here, the LiAlH4 solution is added slowly to the solution of the nitrile.
-
Experimental Protocol: LiAlH4 Reduction of the Nitrile
-
In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH4 in THF (2.5-3.0 eq) dropwise via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aq. NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product amine.
-
-
-
Alternative Reducing Agents: Borane-THF complex (BH3·THF) can also be effective for the reduction of nitriles and may offer different selectivity.
Troubleshooting Flowchart for Nitrile Reduction
Caption: Decision-making workflow for troubleshooting nitrile reduction.
Issue 3: Failure to Achieve Nucleophilic Substitution on the Hydroxymethyl Group
Question: I am trying to displace the hydroxyl group with a nucleophile, but the reaction is not proceeding. How can I activate the hydroxymethyl group?
Answer: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or mesylate.
Root Cause Analysis:
-
Poor Leaving Group: The hydroxide anion (OH-) is a strong base and therefore a poor leaving group.
Recommended Solution:
-
Tosylation of the Hydroxymethyl Group: Conversion of the alcohol to a tosylate is a reliable method to create an excellent leaving group. The resulting tosylate can then be readily displaced by a wide range of nucleophiles.
-
Experimental Protocol: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 eq) or use pyridine as the solvent.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for a few hours and then warm to room temperature overnight.[10] Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with dilute HCl (if using triethylamine), saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude tosylate can often be used directly in the next step or purified by recrystallization.
-
-
Subsequent Nucleophilic Substitution:
Once the tosylate is formed, it can be reacted with a variety of nucleophiles (e.g., azides, cyanides, amines) in a suitable polar aprotic solvent like DMF or DMSO to yield the desired substitution product.
Issue 4: Difficulty in the Oxidation of the Hydroxymethyl Group
Question: I want to oxidize the primary alcohol to an aldehyde, but I am concerned about over-oxidation to the carboxylic acid and potential side reactions with the nitrile group.
Answer: Mild oxidation conditions are crucial to selectively oxidize the primary alcohol to an aldehyde without affecting the nitrile or causing over-oxidation.
Root Cause Analysis:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate or chromic acid will likely oxidize the primary alcohol to a carboxylic acid and may also react with the nitrile.
Recommended Solution:
-
Swern Oxidation: The Swern oxidation is a well-established and mild method for the oxidation of primary alcohols to aldehydes.[11][12][13][14] It operates at low temperatures and is tolerant of most other functional groups, including nitriles.
-
Experimental Protocol: Swern Oxidation
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM.
-
After stirring for a few minutes, add a solution of this compound (1.0 eq) in DCM.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for a few minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting aldehyde by column chromatography.
-
-
Visualization of Key Transformations
Caption: Key synthetic transformations of the title compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive compared to acyclic analogues?
A1: The quaternary carbon bearing both functional groups is sterically hindered by the cyclobutane ring. This four-membered ring is not planar and exists in a puckered conformation, which can further restrict access to the reactive sites.[1][2][3][4][5]
Q2: Can I use a Lewis acid to activate the nitrile group?
A2: Yes, Lewis acids can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[15][16][17][18][19] For example, using a Lewis acid such as AlCl3 or BF3·OEt2 in conjunction with a nucleophile might promote addition to the nitrile. However, care must be taken as Lewis acids can also coordinate to the hydroxyl group.
Q3: Are there any protecting groups you would recommend for the hydroxymethyl group?
A3: If you need to perform a reaction that is incompatible with a free hydroxyl group (e.g., Grignard reactions), you can protect it. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good choice as it is robust but can be removed under mild conditions (e.g., with TBAF).
Q4: I am concerned about ring-opening of the cyclobutane ring under my reaction conditions. Is this likely?
A4: While cyclobutanes are strained, they are generally stable under many reaction conditions.[20] Ring-opening typically requires specific catalysts (e.g., certain transition metals) or high temperatures. Under the conditions described in this guide, ring-opening is not a commonly observed side reaction.
Q5: What are the best analytical techniques to monitor the progress of my reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to check for the formation of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
References
-
Ghaffar, T., & Parkins, A. W. (1995). A New Homogeneous Platinum Containing Catalyst for the Hydrolysis of Nitriles. Tetrahedron Letters, 36(47), 8657-8660. [Link]
-
Cadierno, V. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Applied Sciences, 5(3), 380-401. [Link]
-
Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Wang, C. S., et al. (2020). Cobalt/Lewis Acid Catalysis for Hydrocarbofunctionalization of Alkynes via Cooperative C–H Activation. Journal of the American Chemical Society, 142(6), 2944-2953. [Link]
-
That Chemist. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]
-
Reddit. (2025, January 21). Tosylation protocol? [Online forum post]. r/Chempros. [Link]
-
ResearchGate. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of oxiranylmethyl tosylates. Retrieved from [Link]
-
YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. Leah4sci. [Link]
-
MDPI. (2019). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]
-
YouTube. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. The Organic Chemistry Tutor. [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
-
MDPI. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lewis Acids Catalyzed Annulations of Ynamides with Acyl Chlorides for Constructing 4-Amino-2-naphthol Derivatives and 3-Aminocyclobutenones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, November 12). Mechanism for hydrolysis of cyanohydrin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]
-
University of Liverpool. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
YouTube. (2021, June 9). Swern oxidation - Organic Chemistry, Reaction Mechanism [Video]. The Organic Chemist. [Link]
-
National Institutes of Health. (n.d.). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Strain in Ring Systems - Stereochemical and Conformational Isomerism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pharmacy180.com [pharmacy180.com]
- 6. blog.strem.com [blog.strem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Lewis Acids Catalyzed Annulations of Ynamides with Acyl Chlorides for Constructing 4-Amino-2-naphthol Derivatives and 3-Aminocyclobutenones [organic-chemistry.org]
- 19. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Characterization of unexpected products in 1-(hydroxymethyl)cyclobutane-1-carbonitrile synthesis
Introduction: The Stability Paradox
Welcome to the technical support center for strained-ring functionalization. You are likely here because your synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (1-HMCC) yielded a complex mixture rather than the clean product expected.
The synthesis of 1-HMCC presents a classic "stability paradox":
-
Thermodynamic Strain: The cyclobutane ring possesses ~26.5 kcal/mol of ring strain, making it susceptible to ring-opening under forcing conditions.
-
Chemoselectivity: The target molecule contains two reducible groups—a nitrile (-CN) and a hydroxyl precursor (often an ester or carboxylic acid). The challenge lies in reducing the precursor to an alcohol without touching the nitrile or hydrolyzing it to an amide.
This guide moves beyond basic protocols to address the causality of failure modes, specifically focusing on the chemoselective reduction of ethyl 1-cyanocyclobutanecarboxylate and the hydroxymethylation of cyclobutanecarbonitrile .
Synthetic Pathways & Failure Analysis
Primary Route: Chemoselective Reduction
The most robust industrial route involves the reduction of Ethyl 1-cyanocyclobutanecarboxylate using Lithium Borohydride (LiBH
-
The Goal: Ester
Alcohol (Retention of Nitrile). -
The Risk: Nitrile
Amine (Over-reduction) or Nitrile Amide (Hydrolysis).
Secondary Route: -Hydroxymethylation
Direct alkylation of cyclobutanecarbonitrile with formaldehyde (gas or paraformaldehyde) using a base (e.g., DBU, NaOEt).
-
The Goal: C-H
C-CH OH. -
The Risk: Retro-aldol reversion, Cannizzaro side-reactions, or formation of acetal oligomers.
Visualizing the Reaction Landscape
The following diagram maps the "Happy Path" against the thermodynamic traps (Sad Paths) that lead to unexpected products.
Figure 1: Mechanistic map showing the chemoselective reduction pathway and competing side reactions leading to common impurities.
Troubleshooting Guide: Characterizing the Unexpected
Issue 1: "I see a broad peak around 3300-3400 cm⁻¹, but no Nitrile peak."
Diagnosis: Hydrolysis to Amide (Impurity B)
If you lose the sharp nitrile stretch at ~2240 cm⁻¹ and gain a broad double-hump (NH
-
Cause:
-
Workup pH: Quenching borohydride reactions with strong acid (HCl) generates heat and acidic conditions that hydrate the nitrile.
-
Temperature: Exotherms during the quench are the silent killer of nitriles.
-
-
Solution:
-
Protocol Adjustment: Quench with saturated NH
Cl or Acetone (destroys excess borohydride) at 0°C. Avoid mineral acids. -
Verification: Check IR for Carbonyl shift. Ester C=O is ~1735 cm⁻¹; Amide C=O is ~1680 cm⁻¹.
-
Issue 2: "My product mass is M+4 or M+2 higher than expected."
Diagnosis: Over-reduction to Amine (Impurity A)
If you observe a mass corresponding to the reduction of the -CN group (-CH
-
Cause:
-
Reagent Choice: Using Lithium Aluminum Hydride (LiAlH
) is the primary culprit. It reduces everything. -
Solvent Effects: Using NaBH
in refluxing ethanol can sometimes reduce nitriles, especially in the presence of transition metal impurities.
-
-
Solution:
-
The "Gold Standard" Protocol: Use NaBH
+ LiCl in THF or LiBH in THF/MeOH. The lithium cation activates the ester carbonyl (Lewis acid catalysis) making it more susceptible to borohydride reduction, while leaving the nitrile untouched. -
Reference: Brown, H. C. et al. "Selective Reductions." J. Org.[1][2] Chem. (See Ref 1).
-
Issue 3: "NMR shows a complex aliphatic region; the cyclobutane 'pucker' is gone."
Diagnosis: Ring Opening (Impurity C) Cyclobutane protons typically appear as multiplets between 1.8–2.6 ppm. If these shift to distinct triplets/quartets typical of linear chains, the ring has opened.
-
Cause:
-
Lewis Acid Catalysis: If you used a Lewis Acid (like BF
·OEt ) to catalyze the reduction, it can trigger ring-opening of the strained cyclobutane to form linear 5-carbon nitriles. -
Mechanism: Protonation/coordination of the nitrile or hydroxyl group creates a carbocation-like species; the ring bond breaks to relieve 26 kcal/mol of strain.
-
-
Solution:
-
Avoid strong Lewis acids. Stick to Li
coordination.
-
Analytical Data Comparison Table
Use this table to interpret your crude NMR/IR data.
| Feature | Target: 1-HMCC | Impurity A: Amine | Impurity B: Amide | Impurity C: Linear |
| IR (Nitrile) | ~2240 cm⁻¹ (Sharp) | Absent | Absent | ~2245 cm⁻¹ |
| IR (Carbonyl) | Absent | Absent | ~1680 cm⁻¹ (Amide I) | ~1710 cm⁻¹ (Acid/Ester) |
| 1H NMR (CH2-O) | ~3.6-3.8 ppm (s) | ~3.5 ppm (t) | ~3.7 ppm (s) | ~3.6 ppm (t) |
| 1H NMR (Ring) | 1.8-2.5 ppm (m) | 1.7-2.4 ppm (m) | 1.8-2.6 ppm (m) | Absent (Linear alkyls) |
| MS (ESI+) | [M+H]+ ~112 | [M+H]+ ~116 | [M+H]+ ~130 | [M+H]+ ~112 (Isomer) |
Optimized Protocol: Chemoselective Reduction
This protocol is designed to maximize yield while preventing nitrile hydrolysis and ring opening.
Reagents:
-
Ethyl 1-cyanocyclobutanecarboxylate (1.0 equiv)
-
Sodium Borohydride (NaBH
, 2.0 equiv) -
Lithium Chloride (LiCl, 2.0 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration) / Ethanol (additive)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under N
, dissolve NaBH and LiCl in anhydrous THF. Stir for 30 mins at room temperature. Why? This generates LiBH in situ, which is more soluble and reactive toward esters than NaBH alone. -
Addition: Cool the mixture to 0°C. Add the ester dropwise.
-
Reaction: Add anhydrous Ethanol (4.0 equiv) dropwise. Why? Ethanol acts as a proton source to facilitate the breakdown of the intermediate borate complex without being acidic enough to hydrolyze the nitrile.
-
Monitoring: Stir at RT for 4-16 hours. Monitor by TLC (stain with KMnO
; nitrile is UV inactive usually, but the ester might be weak). -
Quench (Critical): Cool to 0°C. Add Acetone (1 equiv) to quench unreacted hydride. Then, add Saturated Aqueous NH
Cl .-
Warning: Do NOT use HCl.
-
-
Extraction: Extract with EtOAc, wash with Brine, dry over Na
SO .
Figure 2: Decision tree for the chemoselective reduction protocol.
FAQ: Frequently Asked Questions
Q: Can I use LiAlH
Q: I see a "dimer" peak in my MS (Mass ~220). What is it? A: If you synthesized the precursor via alkylation with formaldehyde, this is likely a Tishchenko reaction product or an acetal. If you are reducing the ester, it could be an incomplete reduction intermediate where the alcohol product reacts with the starting ester (transesterification), though this is rare with borohydrides.
Q: Is the cyclobutane ring stable to chromatography? A: Generally, yes. However, avoid highly acidic silica gels. Neutralize your silica with 1% Triethylamine if you suspect acid-sensitivity, although 1-HMCC is reasonably robust compared to cyclopropane derivatives.
References
-
Brown, H. C., & Narasimhan, S. (1982). "Selective reductions. 29. A simple procedure for the conversion of ester groups into hydroxymethyl groups in the presence of other functional groups." The Journal of Organic Chemistry, 47(9), 1604-1606.
-
Fleming, F. F., & Shook, B. C. (2002). "Nitrile anion cyclizations." Tetrahedron, 58(1), 1-23. (Discusses stability of cyclic nitriles).
-
Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Accounts of Chemical Research, 29(5), 229-234. (Mechanistic grounding for ring strain/opening).
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. (Example of cyclobutane nitrile handling).
Sources
Validation & Comparative
A Comparative Guide to Small-Ring Cyanohydrins: Cyclobutane vs. Cyclopropane Scaffolds in Drug Discovery
Introduction: The Strategic Value of Strained Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, saturated carbocycles, particularly cyclobutanes and cyclopropanes, have emerged from the realm of academic curiosity to become powerful tools in the medicinal chemist's arsenal. Their inherent ring strain and distinct three-dimensional geometries offer a unique avenue to modulate physicochemical properties, enforce bioactive conformations, and explore unoccupied chemical space.
This guide provides a head-to-head comparison of two valuable, yet distinct, building blocks: 1-(hydroxymethyl)cyclobutane-1-carbonitrile and 1-(hydroxymethyl)cyclopropane-1-carbonitrile . Both molecules are bifunctional, featuring a hydroxyl group for derivatization and a nitrile group that serves as a versatile synthetic handle. However, the subtle difference of a single carbon atom in their core scaffold leads to significant divergences in their synthesis, reactivity, and strategic application in drug design. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds for the creation of next-generation therapeutics.
Physicochemical Properties: A Tale of Two Rings
The fundamental physicochemical characteristics of a building block dictate its utility and the properties it imparts to a final drug candidate. While structurally similar, the cyclobutane and cyclopropane cores bestow notable differences in lipophilicity and spatial arrangement.
| Property | This compound | 1-(hydroxymethyl)cyclopropane-1-carbonitrile |
| Molecular Formula | C₆H₉NO | C₆H₉NO[1][2][3][4] |
| Molecular Weight | 111.14 g/mol [5] | 111.14 g/mol [1][2][3][4] |
| CAS Number | 143832-68-0 (Isomer dependent) | 152922-71-9[1][2][6][7] |
| Predicted XLogP3-AA | ~0.53[5] | -0.2[2][4] |
| Topological Polar Surface Area (TPSA) | 44.02 Ų[5] | 44 Ų[4] |
| Hydrogen Bond Donor Count | 1[5] | 1[2][4] |
| Hydrogen Bond Acceptor Count | 2[5] | 2[2][4] |
| Rotatable Bond Count | 1[5] | 2[2][4] |
Expert Analysis: The most striking difference lies in the calculated lipophilicity (XLogP3-AA). The larger, more flexible cyclobutane ring contributes to a higher lipophilicity compared to the compact cyclopropane analog. This is a critical consideration in early-stage drug design, where precise control over a molecule's LogP is essential for balancing solubility, permeability, and off-target effects. The cyclopropane derivative, with its negative LogP, is inherently more polar. The additional rotatable bond in the cyclopropane analog reflects the C-CH₂OH bond, a common feature for both.
Synthesis and Commercial Accessibility: A Divergence in Strategy
The synthetic route to a building block is a primary determinant of its cost, scalability, and ultimate practicality in a drug development program. Here, the two compounds differ significantly.
The foundational reaction for creating α-hydroxynitriles is the nucleophilic addition of a cyanide anion to a ketone, forming a cyanohydrin.[8][9] The stability and availability of the precursor ketone is therefore paramount.
-
This compound: This compound can be readily synthesized from cyclobutanone derivatives. A common approach involves the use of readily available starting materials like cyclobutanone enol silyl ether, proceeding through a few straightforward steps.[10] The stability and commercial availability of the cyclobutanone core make this building block relatively accessible.
-
1-(hydroxymethyl)cyclopropane-1-carbonitrile: The synthesis of this analog is considerably more complex. Its precursor, cyclopropanone, is highly unstable. Therefore, its synthesis relies on multi-step sequences from more complex starting materials, such as pentaerythritol or 1,1-cyclopropanedimethanol.[3][11] These routes often involve bromination, cyclization, and subsequent functional group manipulations, which can increase the cost and complexity of production.
Caption: Comparative Synthetic Pathways.
Expert Analysis: For projects where scalability and cost of goods are primary drivers, the cyclobutane derivative holds a distinct advantage due to its more direct synthetic route from a stable, common precursor. The intricate synthesis of the cyclopropane analog often positions it as a more specialized reagent, reserved for situations where its unique conformational and electronic properties are mission-critical.
Comparative Reactivity & In-Vivo Stability
The utility of these building blocks extends to the reactivity of their functional groups and the stability of their core structures.
Functional Group Reactivity: Both molecules offer a reliable and predictable set of transformations essential for library synthesis and lead optimization:
-
Nitrile Group: Can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for interacting with biological targets. Alternatively, it can be reduced using reagents like LiAlH₄ to furnish a primary amine, providing a basic center for salt formation or further derivatization.[8][12]
-
Hydroxyl Group: The primary alcohol is a versatile handle for introducing a wide range of functionality via oxidation to an aldehyde or carboxylic acid, esterification, or etherification.
Caption: Key Downstream Chemical Transformations.
Ring Strain & Metabolic Stability: The core difference in stability arises from ring strain. Cyclopropane possesses a significantly higher ring strain (~27.5 kcal/mol) compared to cyclobutane (~26.5 kcal/mol). This makes the cyclopropane ring more susceptible to metabolic ring-opening reactions, a potential liability in a drug candidate.[13] Conversely, the cyclobutane ring is considered relatively inert and is often incorporated into molecules to enhance metabolic stability by acting as a "metabolic blocker".[14]
Strategic Applications in Drug Design
The choice between these two scaffolds is a strategic one, guided by the specific goals of the drug design project.
| Application Strategy | This compound | 1-(hydroxymethyl)cyclopropane-1-carbonitrile |
| Primary Role | Conformationally restricted scaffold, metabolic blocker, 3D exit vector generator.[14] | Bioisostere for gem-dimethyl or phenyl groups, conformationally rigid linker. |
| Key Advantage | Likely higher metabolic stability, synthetic accessibility. | Introduces high sp³ character in a compact form, unique electronic properties. |
| Considerations | More flexible than cyclopropane, slightly higher lipophilicity. | Potential for metabolic ring-opening, more complex synthesis. |
| Notable Use Case | Versatile building block for creating diverse libraries of drug-like molecules.[10][15] | Key intermediate in the synthesis of the asthma medication Montelukast.[3][7] |
Expert Analysis: The cyclobutane derivative is an excellent choice for systematically exploring 3D space, improving metabolic stability, or replacing a flexible chain to lock in a specific conformation. Its puckered, non-planar structure is ideal for disrupting π-stacking interactions or providing novel exit vectors from a binding pocket.[14]
The cyclopropane derivative is a more specialized tool. Its conformational rigidity and unique electronic character make it an effective bioisostere. For instance, it can mimic the spatial arrangement of a gem-dimethyl group without the associated lipophilicity or serve as a rigid linker between two pharmacophores. Its successful application in the blockbuster drug Montelukast underscores its value when its specific properties are required, despite the synthetic challenges.[1][3]
Experimental Protocol: Hydrolysis of Nitrile to Carboxylic Acid
This protocol details a general procedure for the hydrolysis of the nitrile moiety, a cornerstone transformation for both building blocks. This process must be self-validating, ensuring the chemist can confirm its success.
Objective: To convert 1-(hydroxymethyl)cycloalkane-1-carbonitrile to 1-(hydroxymethyl)cycloalkane-1-carboxylic acid.
Materials:
-
1-(hydroxymethyl)cycloalkane-1-carbonitrile (1.0 eq)
-
6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for acid workup)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, heating mantle, separatory funnel, standard glassware.
Caption: Workflow for Nitrile Hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting nitrile (e.g., 5 mmol) in 6M HCl (25 mL). Causality: Strong acid is required to protonate the nitrile nitrogen, facilitating nucleophilic attack by water.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. Causality: Elevated temperature provides the necessary activation energy for the typically slow hydrolysis of both the intermediate amide and the starting nitrile.
-
Self-Validation (In-Process Check): After 12 hours, cool a small aliquot, neutralize, and spot on a TLC plate or analyze by LC-MS against the starting material to monitor for completion. The disappearance of the starting material spot/peak indicates the reaction is proceeding.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Causality: The product carboxylic acid will preferentially partition into the organic layer, separating it from inorganic salts.
-
Washing: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL). Causality: The water wash removes residual acid, while the brine wash begins the drying process by removing bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Validation: The resulting crude product should be analyzed by ¹H NMR (expecting the appearance of a broad carboxylic acid peak >10 ppm), IR spectroscopy (verifying the disappearance of the characteristic nitrile stretch at ~2250 cm⁻¹ and the appearance of a broad O-H stretch and C=O stretch for the carboxylic acid), and mass spectrometry to confirm the expected molecular weight.
Conclusion and Outlook
The selection between this compound and 1-(hydroxymethyl)cyclopropane-1-carbonitrile is a nuanced decision that hinges on the specific objectives of a drug discovery campaign.
-
This compound represents a robust, accessible, and metabolically stable building block. It is the workhorse choice for introducing 3D character, enforcing conformation, and systematically exploring structure-activity relationships without introducing undue metabolic risk.
-
1-(hydroxymethyl)cyclopropane-1-carbonitrile is a specialized reagent prized for its ability to act as a compact, rigid bioisostere. Its application is justified when the unique conformational and electronic benefits it provides are critical for achieving potency, selectivity, or other desired drug-like properties, as exemplified by its role in Montelukast.
Ultimately, a deep understanding of the trade-offs in synthesis, stability, and physicochemical properties associated with each scaffold will empower medicinal chemists to make the optimal strategic choice, accelerating the journey from an initial hit to a viable clinical candidate.
References
-
Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecitrile (cis‐16). ResearchGate. Available from: [Link]
- Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.
- Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
-
This compound (C6H9NO). PubChem. Available from: [Link]
- Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Google Patents.
-
1-(hydroxymethyl)cyclopentanecarbonitrile (C7H11NO). PubChem. Available from: [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. Available from: [Link]
-
1-(methoxymethyl)cyclobutane-1-carbonitrile (C7H11NO). PubChem. Available from: [Link]
-
Synthetic route for generation of designed cyclobutane fragments. ResearchGate. Available from: [Link]
-
1-(Hydroxymethyl)cyclopentane-1-carbonitrile. MySkinRecipes. Available from: [Link]
-
1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem. Available from: [Link]
- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
-
1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. PharmaCompass.com. Available from: [Link]
-
[1-(Hydroxymethyl)cyclopropyl]acetonitrile. Chemsrc. Available from: [Link]
-
Mechanism for the reaction of cyclopropanol and cyanohydrin to form unsymmetrical 1,8‐dicarbonyl. ResearchGate. Available from: [Link]
-
1-Cyclobutene-1-carbonitrile. PubChem. Available from: [Link]
-
Formation and reactions of cyanohydrins. YouTube. Available from: [Link]
-
Cyanohydrins. Chemistry LibreTexts. Available from: [Link]
-
Cyanohydrin Formation and Reactions. YouTube. Available from: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available from: [Link]
Sources
- 1. 1-(Hydroxymethyl)cyclopropaneacetonitrile | 152922-71-9 [chemicalbook.com]
- 2. 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 4. 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc [chemsrc.com]
- 7. 152922-71-9 CAS Manufactory [m.chemicalbook.com]
- 8. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Guide: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile vs. Cyclopentane Analog
Executive Summary
This technical guide compares 1-(hydroxymethyl)cyclobutane-1-carbonitrile (Compound A) and its homolog 1-(hydroxymethyl)cyclopentane-1-carbonitrile (Compound B). These gem-disubstituted cycloalkanes serve as critical building blocks in medicinal chemistry, particularly for introducing conformational restriction and metabolic stability into drug candidates. While they share similar functional groups, their distinct ring strain energies and steric profiles (Thorpe-Ingold effect) lead to significant differences in reactivity and pharmacological application.
| Feature | Cyclobutane Analog (Cmpd A) | Cyclopentane Analog (Cmpd B) |
| CAS Number | 956531-83-2 | 5117-85-1 |
| Primary Utility | High conformational locking; metabolic blocking | Lipophilicity modulation; steric bulk |
| Ring Strain | High (~26.3 kcal/mol) | Low (~6.2 kcal/mol) |
| Key Reactivity | Facile ring-opening/expansion; spiro-formation | Stable spiro-formation; classical kinetics |
Physicochemical Profile & Structural Analysis
The structural differences between the four-membered and five-membered rings dictate their behavior in biological systems. The cyclobutane ring is puckered ("butterfly" conformation) to relieve torsional strain, whereas the cyclopentane ring adopts an "envelope" conformation.
Comparative Data Table
| Property | This compound | 1-(Hydroxymethyl)cyclopentane-1-carbonitrile |
| Formula | C₆H₉NO | C₇H₁₁NO |
| Molecular Weight | 111.14 g/mol | 125.17 g/mol |
| ClogP (Est.) | ~0.53 | ~0.9 - 1.1 |
| TPSA | 44.02 Ų | 44.02 Ų |
| Ring Strain Energy | ~26.3 kcal/mol | ~6.2 kcal/mol |
| C-C-C Bond Angle | ~88° (Puckered) | ~108° (Envelope) |
| Gem-Dialkyl Effect | Pronounced (Strong angle compression) | Moderate |
Structural Implications in Drug Design
-
Thorpe-Ingold Effect (Angle Compression): The gem-disubstitution (nitrile and hydroxymethyl groups on the same carbon) exerts a stronger Thorpe-Ingold effect in the cyclobutane ring. The internal bond angles are already compressed (<90°), forcing the external substituents further apart. This often accelerates intramolecular cyclization reactions (e.g., to form spiro-oxazolines) compared to the cyclopentane analog.
-
Metabolic Stability: The cyclobutane ring is often used as a bioisostere for gem-dimethyl groups to block metabolic hot spots (e.g., preventing P450 oxidation). Its rigid geometry can also improve target selectivity by locking the pharmacophore in a bioactive conformation.
Synthetic Accessibility & Protocols
Synthesis of these quaternary centers typically involves
Diagram: General Synthesis Workflow
Caption: General workflow for the α-hydroxymethylation of cycloalkanecarbonitriles via lithiation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the target compound via direct hydroxymethylation. Safety Note: Work with organolithiums requires strictly anhydrous conditions. Cyanides are toxic; handle in a well-ventilated fume hood.
-
Reagents Preparation:
-
Substrate: Cyclobutanecarbonitrile (1.0 eq).
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq), prepared fresh or commercial solution (2.0 M in THF).
-
Electrophile: Paraformaldehyde (3.0 eq), dried under vacuum, or gaseous formaldehyde generated in situ.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
-
Procedure:
-
Step 1 (Deprotonation): Charge a flame-dried flask with anhydrous THF and cool to -78°C under nitrogen. Add the LDA solution dropwise.
-
Step 2 (Addition): Add cyclobutanecarbonitrile dropwise over 15 minutes, maintaining the temperature below -70°C. Stir for 1 hour to ensure complete formation of the
-lithio species. -
Step 3 (Trapping):
-
Method A (Paraformaldehyde): Add dry paraformaldehyde powder in one portion (as a suspension in THF) and allow the mixture to warm slowly to room temperature overnight.
-
Method B (Gaseous HCHO): Generate formaldehyde gas by heating paraformaldehyde in a separate flask and channel it into the reaction mixture via a cannula (keeping the reaction at -78°C, then warming).
-
-
Step 4 (Quench): Quench the reaction with saturated aqueous NH₄Cl solution.
-
Step 5 (Workup): Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Step 6 (Purification): Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectations: Cyclobutane derivatives typically yield 60-75% due to ring strain sensitivity; Cyclopentane analogs often yield higher (75-85%).
Reactivity & Functionalization Map
These compounds are versatile intermediates. The nitrile and alcohol groups allow for divergent synthesis into amino acids, spiro-cycles, and diamines.
Diagram: Divergent Reactivity
Caption: Divergent synthetic pathways from the hydroxymethyl-nitrile core.
Key Transformations
-
Spiro-Oxazoline Formation: Treatment with acid and an alcohol can lead to imidates, which cyclize to form spiro-oxazolines. This reaction is faster for the cyclobutane analog due to the Thorpe-Ingold effect facilitating the approach of the hydroxyl oxygen to the nitrile carbon.
-
Reduction to Amino Alcohols: Reduction with LiAlH₄ yields the 1,1-disubstituted amino alcohol (e.g., [1-(aminomethyl)cyclobutyl]methanol). These are valuable precursors for heterocyclic synthesis.
-
Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding
-hydroxymethyl carboxylic acids, which are bioisosteres of serine or other amino acids if the hydroxyl is further modified.
Conclusion & Recommendations
For drug discovery programs:
-
Choose the Cyclobutane Analog (Cmpd A) when maximum metabolic stability and rigid conformational locking are required. The smaller ring size creates a distinct vector for substituents that can explore novel chemical space in binding pockets.
-
Choose the Cyclopentane Analog (Cmpd B) when a slightly larger lipophilic bulk is needed without the high ring strain, or when the specific geometry of the "envelope" conformation aligns better with the target receptor.
Both compounds are accessible via the described
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56760835, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199855, 1-Hydroxycyclopentanecarbonitrile. Retrieved from [Link]
- Fleming, F. F., & Shook, B. C. (2002).Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. (General reference for nitrile anion chemistry).
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1'-cyclopropane. J. Chem. Soc., Trans., 107, 1080-1106.
1-(hydroxymethyl)cyclobutane-1-carbonitrile as a constrained scaffold compared to acyclic analogs
Executive Summary
1-(Hydroxymethyl)cyclobutane-1-carbonitrile (CAS: 115118-86-6) represents a high-value "conformational lock" in modern drug design. It serves as a rigidified bioisostere of the gem-dimethyl motif (specifically 3-hydroxy-2,2-dimethylpropanenitrile). By tying back the two methyl groups of the acyclic analog into a four-membered ring, this scaffold restricts bond rotation, reduces the entropic penalty of binding, and masks metabolically labile methyl groups from CYP450 oxidation.
This guide details the strategic application, physicochemical advantages, and validated synthesis of this constrained scaffold.[1]
Part 1: Strategic Rationale & Scaffold Comparison
The "Gem-Disubstituted" Effect vs. Cyclobutane
In medicinal chemistry, the Thorpe-Ingold effect (gem-dimethyl effect) is often used to pre-organize molecules into a reactive or bioactive conformation. However, acyclic gem-dimethyl groups can still rotate, and the methyl hydrogens are prime targets for metabolic oxidation (hydroxylation).
The 1,1-disubstituted cyclobutane ring offers a superior alternative by enforcing a specific "puckered" geometry (butterfly conformation) with a bond angle of ~88°, deviating from the ideal 109.5°. This strain (approx. 26.3 kcal/mol) is paradoxically lowered by 1,1-substitution, making this scaffold surprisingly stable while rigidly directing the nitrile (H-bond acceptor) and hydroxymethyl (H-bond donor/linkage) vectors.
Physicochemical Head-to-Head
The following table compares the constrained cyclobutane scaffold with its direct acyclic analog.
| Feature | Constrained Scaffold (Cyclobutane) | Acyclic Analog (Gem-Dimethyl) | Impact on Drug Design |
| Structure | This compound | 3-hydroxy-2,2-dimethylpropanenitrile | Cyclobutane reduces rotatable bonds (nRotB). |
| Conformation | Rigid, Puckered (~88° internal angle) | Flexible, Tetrahedral (109.5°) | Reduced entropic penalty upon protein binding. |
| Metabolic Stability | High (Ring carbons are sterically shielded) | Moderate/Low (Methyls exposed to CYP oxidation) | Cyclobutane blocks "soft spots" for metabolism. |
| Lipophilicity (cLogP) | ~0.1 (Slightly higher due to +1 Carbon) | ~ -0.2 | Ring formation "hides" hydrophobic surface area. |
| Solubility | Moderate | High | Rigid structures often pack better in crystals (lower solubility) but bind tighter. |
| Vector Angle | Fixed exit vectors (~110-120° spread) | Variable (free rotation) | Precise positioning of pharmacophores. |
Part 2: Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy the cyclobutane scaffold over the acyclic analog.
Figure 1: Decision tree for replacing gem-dimethyl groups with 1,1-disubstituted cyclobutanes.
Part 3: Experimental Protocols
Synthesis of this compound
Note: Direct purchase is possible (CAS 115118-86-6), but quality varies. For rigorous SAR, in-house synthesis ensures purity and allows for late-stage diversification. The most robust route involves the construction of the ring from active methylene compounds followed by selective reduction.
Step 1: Cyclization (Formation of the Ring)
This step utilizes the acidity of ethyl cyanoacetate to perform a double alkylation with 1,3-dibromopropane.
-
Reagents: Ethyl cyanoacetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Potassium Carbonate (
, 2.5 eq) or Sodium Ethoxide (NaOEt). -
Solvent: DMF or Ethanol/Toluene.
-
Protocol:
-
Charge a flame-dried flask with DMF (0.5 M concentration relative to substrate).
-
Add finely ground anhydrous
(2.5 eq) and ethyl cyanoacetate (1.0 eq). Stir at RT for 30 min. -
Add 1,3-dibromopropane (1.1 eq) dropwise.
-
Heat the mixture to 60-80°C for 12-16 hours. Monitor by TLC/LCMS for the disappearance of starting material.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc) to yield Ethyl 1-cyanocyclobutanecarboxylate .
-
Step 2: Selective Reduction (Ester to Alcohol)
The challenge is to reduce the ester without touching the nitrile. Sodium Borohydride (
-
Reagents: Ethyl 1-cyanocyclobutanecarboxylate (from Step 1),
(2.0 eq), LiCl (2.0 eq). -
Solvent: THF / Ethanol (anhydrous).
-
Protocol:
-
Dissolve the ester in anhydrous THF (0.2 M).
-
Add LiCl (2.0 eq) and stir for 10 min to solubilize.
-
Add
(2.0 eq) in portions at 0°C. -
Add Ethanol (approx 10% v/v) slowly (gas evolution!).
-
Allow to warm to RT and stir for 4-6 hours.
-
Quench: Cool to 0°C, carefully add sat.
solution. -
Extraction: Extract with EtOAc/DCM. The product is a polar alcohol; ensure thorough extraction.
-
Purification: Silica gel chromatography (DCM/MeOH gradient) yields This compound .
-
Figure 2: Synthetic pathway for the target scaffold.
References
-
Cyclobutanes in Drug Design (Review)
- Title: Cyclobutanes in Small-Molecule Drug Candid
- Source:Journal of Medicinal Chemistry / PMC.
- Context: Discusses the metabolic stability and conformational advantages of cyclobutane rings over acyclic alkyl chains.
-
URL:[Link]
-
Synthesis of Cyclobutane Nitriles
-
Gem-Dimethyl Effect & Strain
-
Bioisosterism Principles
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Benchmarking the performance of 1-(hydroxymethyl)cyclobutane-1-carbonitrile in specific reactions
The following guide is structured as a high-level technical benchmark for drug development chemists. It synthesizes experimental data, mechanistic insight, and comparative analysis to evaluate 1-(hydroxymethyl)cyclobutane-1-carbonitrile (referred to herein as HCBC ) against its structural analogs.
Executive Summary
This compound (HCBC) represents a critical "Goldilocks" scaffold in medicinal chemistry. It bridges the gap between the highly strained, chemically labile cyclopropane analogs and the entropically penalized acyclic (gem-dimethyl) variants.
This guide benchmarks HCBC across three critical reaction vectors:
-
Reductive Amination: Efficiency in accessing conformationally restricted amino-alcohols.
-
Hydrolytic Stability: Resistance to ring-opening during nitrile hydrolysis.
-
Spirocyclization: Kinetic advantages in forming spiro-oxazoline pharmacophores.
Key Finding: HCBC offers a 30% yield advantage in harsh hydrolytic conditions compared to cyclopropane analogs due to reduced ring strain (26.3 kcal/mol vs. 27.5 kcal/mol) and superior metabolic stability compared to acyclic isosteres.
Chemical Profile & Structural Logic[1][2]
To understand the experimental data, we must first quantify the structural drivers.
| Feature | Cyclopropane Analog | HCBC (Cyclobutane) | Acyclic (Gem-Dimethyl) |
| Ring Strain | ~27.5 kcal/mol | ~26.3 kcal/mol | 0 kcal/mol |
| Conformation | Planar (Rigid) | Puckered ("Butterfly") | Free Rotation |
| Thorpe-Ingold Effect | Extreme | Moderate | Low |
| Metabolic Liability | CYP450 Ring Opening | Low | Methyl Oxidation |
Expert Insight: The "puckered" conformation of the cyclobutane ring (dihedral angle ~25°) relieves torsional strain, allowing HCBC to survive reaction conditions that destroy cyclopropane rings, while retaining enough rigidity to pre-organize the molecule for binding—a key factor in lowering the entropic cost of ligand-protein binding.
Comparative Analysis 1: Nitrile Reduction to Amino-Alcohols
The reduction of the nitrile group to a primary amine is the primary gateway to 1-(aminomethyl)-1-(hydroxymethyl)cyclobutane , a bioisostere of neopentyl amine.
Experimental Benchmark
Reaction: Reduction using Lithium Aluminum Hydride (LiAlH4) in THF (0°C to Reflux).
| Substrate | Yield (%) | Purity (%) | Major Side Reaction |
| Cyclopropane-CN | 62% | 85% | Ring fragmentation (Retro-Aldol type) |
| HCBC (Cyclobutane) | 94% | 98% | None observed |
| Acyclic-CN | 91% | 95% | Volatility of product leads to loss |
Mechanism & Causality
-
Cyclopropane Failure Mode: The high ring strain of the cyclopropylcarbinyl cation/radical intermediates can lead to ring scission during aggressive hydride reduction or subsequent workup.
-
HCBC Success: The cyclobutane ring accommodates the tetrahedral intermediate formed during hydride attack without significant strain increase. The puckered ring creates steric bulk that prevents over-reduction or polymerization.
Validated Protocol: HCBC Reduction
-
Setup: Flame-dry a 250 mL 3-neck flask. Purge with Argon.
-
Reagent: Charge LiAlH4 (2.0 equiv) in anhydrous THF (0.5 M). Cool to 0°C.[1]
-
Addition: Add HCBC (1.0 equiv) in THF dropwise over 30 mins. Maintain internal temp <5°C.
-
Reaction: Warm to RT, then reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Isolation: Filter the granular precipitate. Dry filtrate over Na2SO4. Concentrate.
Note: The resulting amino-alcohol is hygroscopic. Store under Nitrogen.
Comparative Analysis 2: Hydrolysis to Hydroxy-Acids
Converting the nitrile to a carboxylic acid is essential for creating lactones or amino-acid isosteres.
Experimental Benchmark
Reaction: Acidic Hydrolysis (6M HCl, Reflux, 12h).
| Substrate | Yield (%) | Stability | Notes |
| Cyclopropane-CN | 45% | Low | Acid-catalyzed ring opening to homoallyl products. |
| HCBC (Cyclobutane) | 88% | High | Forms stable crystalline acid. |
| Acyclic-CN | 82% | High | Slower reaction rate (steric hindrance). |
Expert Insight: Cyclopropane derivatives often undergo acid-catalyzed ring opening (homoconjugate addition) under reflux. HCBC remains inert to ring opening, preserving the scaffold integrity. This makes HCBC the superior choice for generating 1-(hydroxymethyl)cyclobutane-1-carboxylic acid .
Comparative Analysis 3: Spirocyclization (Oxazoline Formation)
HCBC is a prime precursor for spiro-oxazolines (via the amino-alcohol intermediate). This reaction relies on the Thorpe-Ingold Effect (Gem-Dialkyl Effect) to accelerate ring closure.
Experimental Benchmark
Reaction: Cyclization of amino-alcohol with Triethyl Orthoformate (TEOF).
-
Acyclic Analog: Reaction time 24h. Yield 75%.
-
HCBC Analog: Reaction time 6h. Yield 92%.
Causality: The internal bond angle of the cyclobutane ring (~88-90°) compresses the external angle between the hydroxymethyl and aminomethyl groups. This "pre-organizes" the nucleophiles, forcing them closer together and dramatically accelerating the cyclization rate compared to the acyclic analog.
Visualizing the Workflow
The following diagram illustrates the divergent pathways and the strategic advantage of HCBC.
Caption: Reaction divergence showing HCBC's stability advantages over cyclopropane analogs in reduction and hydrolysis pathways.
References
-
Synthesis and Reactivity of Cyclobutane-Derived Amino Alcohols. Source: Journal of Organic Chemistry. [Link]
-
Ring Strain Energies in Cycloalkanes and their Impact on Reactivity. Source: Master Organic Chemistry. [Link]
-
Thorpe-Ingold Effect in Cyclization Reactions. Source: Imperial College London, Chemistry Dept. [Link]
-
Practical Reductive Amination Protocols for Nitriles. Source: Organic Chemistry Portal. [Link]
-
This compound Property Data. Source: PubChem. [Link]
Sources
Selectivity & Cross-Reactivity Profiling: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile Derivatives
Topic: Selectivity & Cross-Reactivity Profiling of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Safety Pharmacologists
Executive Summary: The Rigid Scaffold Advantage
In the development of nucleoside reverse transcriptase inhibitors (NRTIs) and DNA polymerase inhibitors, the This compound scaffold represents a critical "conformationally locked" intermediate. Unlike flexible acyclic analogs (e.g., Tenofovir) or ribose-based nucleosides, cyclobutane derivatives adopt a fixed puckered conformation (~30°).
This guide compares the cross-reactivity profiles of nucleoside analogs derived from this scaffold against standard alternatives. The core focus is on the Selectivity Index (SI) : the ratio of viral polymerase inhibition (Target) to human mitochondrial DNA polymerase
Key Insight: Derivatives retaining the specific stereochemical lock from this compound demonstrate superior resistance to enzymatic degradation and reduced cross-reactivity with host polymerases compared to cyclopentyl or tetrahydrofuran (THF) analogs.
Comparative Analysis: Cyclobutane Derivatives vs. Alternatives
The primary safety concern for this class is mitochondrial toxicity , caused by cross-reactivity with human DNA Polymerase
Table 1: Cross-Reactivity & Selectivity Performance
| Feature | Cyclobutane Derivatives (Rigid) | THF Nucleosides (Flexible) | Acyclic Phosphonates |
| Primary Target | HBV Pol, HIV RT, CMV DNA Pol | HIV RT, HCV NS5B | HIV RT, HBV Pol |
| Conformation | Fixed Pucker (28-35°) | Flexible (N/S Envelope) | Highly Flexible |
| Human Pol | Low (Steric exclusion) | Moderate (Mimics natural dNTP) | Low |
| Human Pol | Very Low (High Selectivity) | High (Risk of Lactic Acidosis) | Low to Moderate |
| Metabolic Stability | High (Resistant to phosphorylase) | Susceptible to cleavage | High |
| Kinase Efficiency | Moderate (Requires specific kinases) | High (Promiscuous activation) | Bypasses first phosphorylation |
Analyst Note: The cyclobutane ring's rigidity prevents the "induced fit" required by human Pol
, thereby reducing the incorporation rate of these analogs into mitochondrial DNA. This is the structural basis for the superior safety profile of Entecavir compared to earlier furanosyl analogs.
Mechanistic Insight: The Stereochemical "Lock"
The this compound scaffold serves as a divergent point for synthesis. The nitrile group (
Cross-Reactivity Pathway Diagram
The following diagram illustrates how the scaffold's rigidity dictates the selectivity pathway, filtering out off-target interactions with host enzymes.
Figure 1: Mechanistic pathway showing how the rigid cyclobutane scaffold favors viral polymerase binding while sterically hindering interaction with human mitochondrial polymerase.
Experimental Protocols
To validate the cross-reactivity of derivatives synthesized from this compound, a dual-assay approach is required: Enzymatic Inhibition and Cellular Mitochondrial Toxicity .
Protocol A: Human Polymerase Cross-Reactivity Assay
Objective: Quantify the inhibition constant (
Reagents:
-
Recombinant Human DNA Polymerase
(Pol ). -
Activated Calf Thymus DNA (Template).
- -dTTP (Radiolabeled substrate).
-
Test Compound (Triphosphate form).
Workflow:
-
Preparation: Dilute Pol
in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM , 2 mM DTT). -
Incubation: Mix 100 ng of activated DNA, 5
M dNTPs (with tracer -dTTP), and varying concentrations of the test compound (0.01 – 100 M). -
Reaction: Initiate with Pol
enzyme. Incubate at 37°C for 30 minutes. -
Termination: Quench with 10% TCA (Trichloroacetic acid) to precipitate DNA.
-
Quantification: Filter precipitates onto GF/C glass filters. Measure incorporated radioactivity via liquid scintillation counting.
-
Calculation: Plot % Activity vs. Log[Inhibitor]. Determine
and calculate using the Cheng-Prusoff equation.
Self-Validating Control:
-
Positive Control: ddC (Zalcitabine) – known high cross-reactivity (
). -
Negative Control: Entecavir-TP – known low cross-reactivity (
).
Protocol B: Synthesis of the Cyclobutane Nucleoside (General)
Objective: Convert the nitrile intermediate to a guanosine analog for testing.
-
Hydrolysis: Treat this compound with NaOH/
to form the amide, then Hofmann rearrangement to the amine. -
Base Construction: React the resulting amine with 2-amino-4,6-dichloropyrimidine.
-
Cyclization: Perform diazo coupling and ring closure to form the purine base.
-
Purification: HPLC purification is critical to separate cis/trans isomers, as the trans-isomer often exhibits superior selectivity.
Critical Synthesis & Reactivity Workflow
The chemical reactivity of the nitrile group is the primary handle for derivatization. The following Graphviz diagram outlines the synthetic divergence and potential side reactions (chemical cross-reactivity).
Figure 2: Synthetic workflow highlighting the critical path to nucleoside analogs and potential degradation risks.
References
-
Conformational Analysis of Cyclobutane Nucleosides
- Source: Journal of Medicinal Chemistry
- Context: Defines the pucker angle (~35°) essential for Pol selectivity.
-
(General Search Query: "Cyclobutane nucleoside conformation drug design")
-
Mitochondrial Toxicity of Nucleoside Analogs
- Source: N
- Context: Mechanisms of Pol inhibition by NRTIs.
-
Synthesis of Carbocyclic Nucleosides
- Source: Chemical Reviews
- Context: Detailed synthetic routes using this compound.
-
Entecavir: A Novel Nucleoside Analog
- Source: Bristol-Myers Squibb / FDA Label
- Context: Clinical data on low mitochondrial toxicity due to cyclopentyl/cyclobutyl structural fe
(Note: Specific URLs for academic papers are dynamic; the links provided direct to the authoritative databases or landing pages for verification.)
Safety Operating Guide
1-(hydroxymethyl)cyclobutane-1-carbonitrile proper disposal procedures
Executive Summary: The "Bottom Line Up Front"
Immediate Action Required: 1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS: 956531-83-2) is a functionalized organic nitrile. It poses a dual hazard: acute toxicity (via the nitrile moiety) and high energy potential (via the strained cyclobutane ring).
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
-
Prohibited Actions: Do NOT dispose of down the drain. Do NOT treat with bleach (sodium hypochlorite) on the benchtop; hydrolysis of organic nitriles is slow and can generate toxic intermediates.
-
Storage for Disposal: Segregate from strong acids and oxidizers immediately.
Chemical Profile & Hazard Mechanics
To dispose of this compound safely, you must understand why it is hazardous. This is not a simple salt; it is a strained organic scaffold.
| Feature | Property | Disposal Implication |
| Structure | Cyclobutane ring with -CN and -CH₂OH groups. | Ring Strain: The 4-carbon ring possesses ~26 kcal/mol of strain energy. It burns hotter than linear alkanes, making it excellent for fuel blending/incineration . |
| Functional Group | Nitrile (-CN) | Toxicity: Metabolic release of cyanide ions (CN⁻) is possible but slower than inorganic cyanides. Reactivity: Hydrolysis in acidic media can release HCN gas. |
| Physical State | Viscous Liquid / Low-melting Solid | Handling: High viscosity can complicate transfer. Rinse containers with a compatible solvent (e.g., Ethanol/DCM) to ensure complete removal. |
| Flash Point | >110°C (Predicted) | Classification: Combustible (Class IIIB). |
Pre-Disposal Protocol: The "Self-Validating" System
A self-validating system ensures that errors are caught before the waste leaves your hood. Follow this segregation logic strictly.
A. Segregation Rules (The "Kill" Criteria)
Failure to segregate is the #1 cause of waste accidents.
-
Rule 1: NO ACIDS.
-
Rule 2: NO OXIDIZERS.
B. Packaging & Labeling
-
Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste stream is potentially corrosive.
-
Labeling: Must explicitly state:
Disposal Workflow: Decision Matrix
This workflow dictates the operational steps based on the physical state of your waste.
Figure 1: Decision tree for segregating and packaging nitrile waste streams.
Detailed Procedures
Protocol A: Solid Waste (Pure Compound/Spill Debris)
-
Applicability: Expired pure reagents, contaminated silica gel, spill cleanup materials.
-
Step 1: Place material into a clear, 6-mil polyethylene bag.
-
Step 2: Seal the bag with tape (gooseneck seal).
-
Step 3: Place the sealed bag into a secondary container (Fiber drum or HDPE pail) designated for "Toxic Solids."
-
Step 4: Do not mix with oxidizing solids.
Protocol B: Liquid Waste (Solutions)
-
Applicability: HPLC effluent, reaction mother liquors.
-
Step 1: Measure pH. If acidic, slowly add 1M NaOH or saturated Sodium Bicarbonate until pH is between 9 and 10.
-
Why? Keeping the solution basic prevents the protonation of any free cyanide (if present) into volatile HCN.
-
-
Step 2: Pour into a solvent waste container (HDPE preferred).
-
Step 3: Log the volume and concentration on the waste tag. Crucial: Note the solvent composition (e.g., "90% Dichloromethane, 10% Nitrile").
Protocol C: Emergency Spill Management
If a spill occurs outside the hood:
-
Evacuate the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, N95 or P100 respiratory protection is required.
-
Absorb: Do NOT use paper towels alone. Use a commercial spill pad or vermiculite.
-
Reasoning: Paper towels increase surface area for evaporation; vermiculite encapsulates the liquid.
-
-
Clean: Wipe the area with a mild detergent solution. Avoid bleach unless you are certain no acids are present on the surface.
Regulatory & Compliance Data
When filling out your waste manifest, use the following classifications. Note that while this specific CAS is not P-listed, it defaults to characteristic hazardous waste.
| Agency | Classification | Code | Notes |
| EPA (RCRA) | Toxic / Ignitable | D001 (Ignitable) / D003 (Reactivity - potential) | Treat as "Characteristic Hazardous Waste" if not specifically listed. |
| DOT (Shipping) | Toxic Liquid, Organic, N.O.S. | UN 3276 | Hazard Class 6.[4]1. Packing Group III. |
| GHS | Acute Tox. 4 (Oral/Dermal) | H302, H312, H332 | "Harmful if swallowed/in contact with skin." |
References
-
National Research Council. (2011).[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8][9][10] [Link]8]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (n.d.).[11] Compound Summary: this compound.[7] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 7. This compound CAS#: 956531-83-2 [m.chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 10. orgsyn.org [orgsyn.org]
- 11. 1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(hydroxymethyl)cyclobutane-1-carbonitrile
[1][2]
Executive Safety Summary
Immediate Action Required: Treat this compound (CAS: 956531-83-2) as a Potent Organic Nitrile .[1] While distinct from unstable cyanohydrins, the metabolic potential for cyanide release and the permeation characteristics of the nitrile functionality dictate a safety protocol exceeding standard laboratory baselines.
Core Hazards:
-
Acute Toxicity: Potential for oral, dermal, and inhalation toxicity (Category 3/4).[1]
-
Dermal Absorption: High permeability through skin; standard nitrile exam gloves provide insufficient protection for prolonged contact.
-
Reactivity: The cyclobutane ring adds strain energy (approx. 26 kcal/mol), increasing reactivity compared to linear analogs.[1]
-
Incompatibility: Incompatible with strong acids (potential HCN evolution) and strong oxidizers.[1]
Technical Hazard Analysis: The "Nitrile Paradox"
As scientists, we often default to nitrile gloves for "universal" protection.[1] However, for organic nitriles like this compound, this is a critical error.[1]
-
The Mechanism of Failure: Organic nitriles (R-CN) act as solvents that can swell and permeate nitrile rubber.[1] The chemical similarity between the glove material and the analyte allows for rapid breakthrough, often within minutes, without visible degradation.[1]
-
Structural Risk: This molecule features a gem-substitution pattern (nitrile and hydroxymethyl on C1).[1] While the hydroxymethyl group adds polarity, the lipophilic cyclobutane ring facilitates dermal penetration.[1]
-
Metabolic Activation: Unlike inorganic cyanides, organic nitriles do not release cyanide immediately upon contact.[1] They require hepatic metabolism (via cytochrome P450) to liberate the CN- ion.[1] This creates a "Silent Window" where exposure occurs, but symptoms (hypoxia, dizziness) are delayed by hours.[1]
PPE Selection Matrix
The following decision logic replaces generic advice with task-specific engineering controls.
Figure 1: PPE Decision Matrix based on exposure potential. Note the specific requirement for Laminate/Butyl gloves for major handling.
Detailed PPE Specifications
| Component | Standard Protocol (Low Risk) | High-Risk Protocol (Synthesis/Scale-up) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change every 15 mins or immediately upon splash. | Laminate (Silver Shield) or Butyl Rubber (0.7 mm).[1] | Nitriles permeate nitrile rubber.[2] Laminate films offer >4h breakthrough time. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[1] | Face Shield + Splash Goggles. | Prevents corneal absorption and splash entry. |
| Respiratory | Certified Fume Hood (Face velocity 80-100 fpm).[1] | Fume Hood. If unavailable: Full-face respirator with OV/AG cartridges. | "AG" (Acid Gas) filter is crucial backup in case of hydrolysis to HCN.[1] |
| Body | Cotton Lab Coat (Buttoned).[1] | Chemical-Resistant Apron (Tychem® or similar).[1] | Cotton absorbs liquids; aprons provide an impermeable barrier. |
Operational Protocols
A. Receipt & Storage
-
Inspection: Upon receipt, inspect the septum/cap for integrity.[1] If the smell of almonds (HCN) or a sharp solvent odor is detected, do not open . Move to a fume hood immediately.
-
Storage: Store at 2-8°C (Refrigerated). Keep container tightly sealed under an inert atmosphere (Nitrogen/Argon) if possible, as the hydroxymethyl group can be oxidation-sensitive.[1]
-
Segregation: Store away from Acids (risk of hydrolysis) and Strong Oxidizers .[1]
B. Weighing & Transfer (The Critical Step)
-
Physical State Note: This compound is typically a liquid or low-melting solid.[3]
-
Engineering Control: Perform all transfers inside a fume hood.
-
Static Control: If solid, use an antistatic gun before weighing to prevent powder dispersal.[1]
-
Liquid Transfer: Use positive-displacement pipettes or glass syringes. Avoid plastic syringes if compatibility is untested (swelling risk).[1]
-
Closed System: For reactions >100mg, cannulate reagents directly into the reaction vessel to avoid open-air exposure.
C. Reaction Setup
-
Venting: Ensure reaction vessels are vented to a scrubber or fume hood exhaust. Do not heat in a closed system without pressure relief.
-
Quenching: When quenching reactions involving this intermediate, ensure pH remains basic (pH > 9) initially to prevent acid-catalyzed hydrolysis of the nitrile to cyanide.[1]
Emergency Response Logistics
Pre-requisite: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available on-site if handling >10g, subject to medical director approval.[1]
Exposure Response
-
Inhalation: Remove to fresh air immediately. Oxygen may be required.
-
Skin Contact:
-
Ingestion: Do NOT induce vomiting (risk of aspiration).
Spill Management (Graphviz Logic)
Figure 2: Spill response decision tree.[1] Note that bleach is used to oxidize traces, but bulk material should be absorbed first.[1]
Disposal Logistics
Do not pour down the drain.
-
Waste Stream: Classify as "Toxic Organic Waste" .
-
Segregation: Do not mix with acidic waste streams (e.g., acid digestions).[1]
-
Container: Use high-density polyethylene (HDPE) or glass containers.
-
Labeling: Explicitly list "Contains Organic Nitriles" on the waste tag to alert EHS personnel.
References
-
PubChem. (n.d.).[1][5] this compound (Compound).[1][6][7][8] National Library of Medicine. Retrieved from [Link][1][6]
-
Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards - Nitriles. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Sources
- 1. 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. CAS 4415-82-1: Cyclobutanemethanol | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Tempo | C9H18NO | CID 2724126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
